Product packaging for Benzene, trimethylpropyl-(Cat. No.:CAS No. 82162-09-2)

Benzene, trimethylpropyl-

Cat. No.: B15436369
CAS No.: 82162-09-2
M. Wt: 162.27 g/mol
InChI Key: SZAIENRDRCMPRX-UHFFFAOYSA-N
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Description

Benzene, trimethylpropyl- is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, trimethylpropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, trimethylpropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B15436369 Benzene, trimethylpropyl- CAS No. 82162-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82162-09-2

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,2,3-trimethyl-4-propylbenzene

InChI

InChI=1S/C12H18/c1-5-6-12-8-7-9(2)10(3)11(12)4/h7-8H,5-6H2,1-4H3

InChI Key

SZAIENRDRCMPRX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C=C1)C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylpropyl Benzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylpropyl benzene isomers. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on these compounds for their work. This document summarizes key physical constants, spectroscopic data, and chemical reactivity, supported by experimental methodologies and visual diagrams to facilitate understanding and application in a laboratory setting.

Physical Properties of Trimethylpropyl Benzene Isomers

The physical properties of trimethylpropyl benzene isomers are crucial for their identification, separation, and handling in experimental procedures. These properties are influenced by the substitution pattern of the methyl and propyl groups on the benzene ring. The following tables summarize the available quantitative data for various isomers.

Table 1: Physical Constants of Trimethylpropyl Benzene Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
1,2,3-Trimethyl-4-propylbenzeneC₁₂H₁₈162.27Not AvailableNot AvailableNot Available
1,2,4-Trimethyl-5-propylbenzeneC₁₂H₁₈162.27227[1]0.887[1]1.510[1]
1,3,5-Trimethyl-2-propylbenzeneC₁₂H₁₈162.27Not AvailableNot AvailableNot Available

Spectroscopic Data for Isomer Identification

Spectroscopic techniques are essential for the structural elucidation and identification of trimethylpropyl benzene isomers. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are powerful tools for this purpose.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating and identifying volatile organic compounds like trimethylpropyl benzene isomers. The retention of each isomer on a GC column is characterized by its Kovats retention index (I), which is a dimensionless unit that compares the retention time of a compound to that of linear alkanes.

Table 2: Kovats Retention Indices for Trimethylpropyl Benzene Isomers

IsomerStationary PhaseKovats Index (I)
1,3,5-Trimethyl-2-propylbenzeneStandard non-polar1263
1,3,5-Trimethyl-2-propylbenzeneStandard polar1507, 1507.4
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The fragmentation of alkylbenzenes in MS is a complex process that can involve rearrangements. The molecular ion peak (M+) for trimethylpropyl benzene isomers is expected at m/z 162. Common fragmentation patterns for alkylbenzenes involve the loss of alkyl radicals. For instance, a prominent peak at m/z 91 often corresponds to the tropylium ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of trimethylpropyl benzene isomers will show distinct signals for the aromatic protons, the benzylic protons (if any), and the protons of the methyl and propyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons can also help in distinguishing between different isomers. For example, the ¹³C NMR spectrum of 1,3,5-trimethyl-2-propylbenzene has been reported in the literature.

Chemical Properties and Reactivity

The chemical reactivity of trimethylpropyl benzene isomers is largely dictated by the electron-donating nature of the alkyl substituents, which activate the aromatic ring towards electrophilic substitution reactions.

Oxidation

The alkyl side chains of trimethylpropyl benzene isomers can be oxidized under strong oxidizing conditions. For example, treatment with hot, alkaline potassium permanganate (KMnO₄) followed by acidification will typically oxidize the propyl and methyl groups to carboxylic acids. The specific products will depend on the starting isomer. It is important to note that for oxidation of the propyl group to occur, there must be at least one hydrogen atom on the benzylic carbon.

Nitration

Nitration of trimethylpropyl benzene isomers can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The nitro group (NO₂) is introduced onto the aromatic ring via an electrophilic aromatic substitution mechanism. The positions of nitration are directed by the activating and ortho-, para-directing effects of the alkyl groups. A mixture of isomeric nitrated products is expected.

Halogenation

Halogenation, such as bromination or chlorination, can also be carried out on the aromatic ring of trimethylpropyl benzene isomers. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. Similar to nitration, the positions of halogenation are influenced by the directing effects of the existing alkyl substituents, leading to a mixture of halogenated isomers.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of trimethylpropyl benzene isomers.

Synthesis via Friedel-Crafts Alkylation

A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. For the synthesis of trimethylpropyl benzene isomers, a trimethylbenzene isomer could be reacted with a propyl halide (e.g., 1-chloropropane or 2-chloropropane) in the presence of a catalyst like aluminum chloride.

General Protocol for Friedel-Crafts Alkylation:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen trimethylbenzene isomer in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise while stirring.

  • Alkyl Halide Addition: Slowly add the propyl halide to the reaction mixture.

  • Reaction: Allow the reaction to stir at a controlled temperature (which may range from 0°C to room temperature or higher, depending on the specific reactants) for a specified period.

  • Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired trimethylpropyl benzene isomer.

Note: Carbocation rearrangements are a common side reaction in Friedel-Crafts alkylation, which can lead to a mixture of isomeric products.

Isomer Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the trimethylpropyl benzene isomer mixture in a volatile solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Column: Use a non-polar or a polar capillary column suitable for the separation of aromatic hydrocarbons (e.g., a column with a stationary phase like OV-101 or Carbowax 20M).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min) to achieve good separation of the isomers.

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

    • Mass Range: Scan a mass range that includes the molecular ion of the analytes (e.g., m/z 40-300).

    • Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of each eluting peak.

  • Data Analysis: Identify the isomers based on their retention times and by comparing their mass spectra to library databases or known standards.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of trimethylpropyl benzene isomers.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Starting Materials (Trimethylbenzene & Propyl Halide) reaction Friedel-Crafts Alkylation (Lewis Acid Catalyst) start->reaction crude Crude Product Mixture reaction->crude purification Purification (Distillation/Chromatography) crude->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr data Structural Elucidation gcms->data nmr->data

Caption: Workflow for the synthesis and analysis of trimethylpropyl benzene isomers.

Electrophilic_Aromatic_Substitution Aromatic Trimethylpropyl Benzene Isomer Intermediate Arenium Ion (Carbocation Intermediate) Aromatic->Intermediate Attack by π-electrons Electrophile Electrophile (e.g., NO₂⁺, Br⁺) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution on a trimethylpropyl benzene isomer.

References

Mass Spectrometry Fragmentation of Trimethylpropyl Benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various isomers of trimethylpropyl benzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation.

Introduction

Alkylbenzenes, a common structural motif in organic chemistry and pharmaceuticals, exhibit characteristic fragmentation patterns in mass spectrometry that are highly dependent on the structure of the alkyl substituent. Understanding these fragmentation pathways is crucial for the structural identification of unknown compounds. This document focuses on the isomers of trimethylpropyl benzene (C₁₂H₁₈), outlining their primary fragmentation routes under electron ionization.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. A representative experimental protocol is detailed below.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase.

MS Conditions:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Fragmentation Analysis of Trimethylpropyl Benzene Isomers

The fragmentation of trimethylpropyl benzene isomers is primarily driven by cleavage of the alkyl chain and rearrangements, leading to the formation of stable carbocations. The position of the methyl groups on the propyl chain significantly influences the resulting mass spectrum.

Benzene, (1,1,2-trimethylpropyl)-

Synonym: 2,3-Dimethyl-2-phenylbutane[1] Molecular Formula: C₁₂H₁₈[1] Molecular Weight: 162.3 g/mol [1]

The mass spectrum of (1,1,2-trimethylpropyl)benzene is characterized by a base peak resulting from the loss of a methyl group.

Table 1: Key Mass Spectral Data for Benzene, (1,1,2-trimethylpropyl)-

m/zRelative Intensity (%)Proposed Fragment Ion
1625[C₁₂H₁₈]⁺• (Molecular Ion)
147100[C₁₁H₁₅]⁺
11920[C₉H₁₁]⁺
9130[C₇H₇]⁺

The primary fragmentation pathway involves the alpha-cleavage of a methyl group to form a stable tertiary benzylic carbocation at m/z 147.

Caption: Fragmentation of (1,1,2-trimethylpropyl)benzene.

Benzene, (1,2,2-trimethylpropyl)-

Synonym: 2-Phenyl-3,3-dimethylbutane[2] Molecular Formula: C₁₂H₁₈[2] Molecular Weight: 162.3 g/mol [2]

This isomer shows a prominent peak corresponding to the loss of a tert-butyl radical.

Table 2: Key Mass Spectral Data for Benzene, (1,2,2-trimethylpropyl)-

m/zRelative Intensity (%)Proposed Fragment Ion
1622[C₁₂H₁₈]⁺• (Molecular Ion)
105100[C₈H₉]⁺
9115[C₇H₇]⁺
5740[C₄H₉]⁺

The most favorable fragmentation is the cleavage of the bond between the two tertiary carbons of the propyl chain, leading to the formation of the stable secondary benzylic carbocation at m/z 105.

References

Spectroscopic Profile of Trimethylpropyl Benzene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic data available for isomers of trimethylpropyl benzene, compounds of interest to researchers and professionals in the fields of chemistry and drug development. Understanding the spectral characteristics of these aromatic hydrocarbons is crucial for their identification, quantification, and the elucidation of their chemical structures. This document focuses on presenting quantitative spectroscopic data, detailed experimental methodologies, and visual representations of analytical workflows. The isomers covered in this guide include 1,3,5-trimethyl-2-propylbenzene, with efforts to include data for 1,2,3-trimethyl-4-propylbenzene and 1,2,4-trimethyl-5-propylbenzene where publicly available.

Spectroscopic Data

The following sections summarize the available spectroscopic data for the specified trimethylpropyl benzene isomers. The data is organized by spectroscopic technique for ease of comparison.

1,3,5-Trimethyl-2-propylbenzene

Synonyms: 1-Propyl-2,4,6-trimethylbenzene, 2-Propyl-1,3,5-trimethylbenzene[1] CAS Number: 4810-04-2[2][3] Molecular Formula: C₁₂H₁₈[1][2][3] Molecular Weight: 162.27 g/mol [1][2][3]

Table 1: Mass Spectrometry Data for 1,3,5-Trimethyl-2-propylbenzene [2]

m/zRelative Intensity
4325.9
9118.1
10528.6
11934.0
133100.0
13413.5
1478.8
16227.5

Table 2: ¹³C NMR Spectroscopic Data for 1,3,5-Trimethyl-2-propylbenzene

¹H NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific, publicly available, and quantitatively presented data for ¹H NMR, IR, and UV-Vis spectroscopy for 1,3,5-trimethyl-2-propylbenzene are limited. General spectral characteristics for similar alkylbenzenes can be inferred. For instance, the ¹H NMR spectrum would likely show signals for aromatic protons between 6.5 and 8.0 ppm and signals for the propyl and methyl protons in the aliphatic region (0.9-3.0 ppm).[6] The IR spectrum is expected to exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic groups, as well as aromatic C=C stretching bands.[7] The UV-Vis spectrum of alkylbenzenes typically shows absorption bands in the ultraviolet region, arising from π → π* transitions of the benzene ring.[8]

1,2,3-Trimethyl-4-propylbenzene and 1,2,4-Trimethyl-5-propylbenzene

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented. These protocols are based on standard practices for the analysis of alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A small amount of the trimethylpropyl benzene isomer is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).[5][6] The use of a deuterated solvent is crucial to avoid interference from proton signals of the solvent itself.[9][10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The instrument is tuned to the proton frequency.

    • A standard one-pulse experiment is performed.

    • Parameters such as spectral width, acquisition time, and relaxation delay are optimized.

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[6]

  • ¹³C NMR Acquisition:

    • The instrument is tuned to the carbon-13 frequency.

    • A proton-decoupled experiment is typically performed to simplify the spectrum.

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for separation of isomers and impurities.[11][12]

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like alkylbenzenes.[13]

  • Instrumentation: A GC system coupled with a mass selective detector (GC-MS) is used.[11]

  • GC Parameters:

    • Column: A nonpolar capillary column (e.g., DB-5) is often used.[11]

    • Injector Temperature: Typically set around 250°C.[12]

    • Oven Temperature Program: A temperature ramp is used to ensure good separation of components. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Carrier Gas: Helium or hydrogen is commonly used.

  • MS Parameters:

    • Ion Source Temperature: Typically maintained around 230°C.

    • Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., 40-300 amu).

    • Data Acquisition: Data is collected in full-scan mode to obtain the complete mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

  • Sample Preparation: For liquid samples like trimethylpropyl benzene, a thin film can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[14][15] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[7][14]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[7]

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the instrument, and the spectrum is acquired.

    • The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Multiple scans are averaged to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: A dilute solution of the trimethylpropyl benzene isomer is prepared in a UV-transparent solvent, such as cyclohexane or ethanol.[16] The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1).[17]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A cuvette containing the pure solvent is used as a reference.[17]

    • The sample solution is placed in a quartz cuvette.

    • The spectrum is scanned over the UV-Vis range (e.g., 200-400 nm).

    • The instrument records the absorbance as a function of wavelength.

Visualizations

The following diagrams illustrate typical experimental workflows for the spectroscopic analysis of trimethylpropyl benzene.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Trimethylpropyl Benzene Isomer Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Transfer to NMR Tube Acquire_1H Acquire 1H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spec->Acquire_13C Process_Data Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Data Analyze Spectra (Chemical Shifts, Coupling) Process_Data->Analyze_Data

Caption: Workflow for NMR spectroscopic analysis.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Trimethylpropyl Benzene Isomer Dilute Dilute in Solvent Sample->Dilute GC Gas Chromatograph Dilute->GC Inject into GC MS Mass Spectrometer GC->MS Separated Analytes Process_Data Process Chromatogram and Mass Spectra MS->Process_Data Analyze_Data Identify Peaks and Fragmentation Patterns Process_Data->Analyze_Data

Caption: Workflow for GC-MS analysis.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample Liquid Trimethylpropyl Benzene Prepare_Film Prepare Thin Film or Apply to ATR Sample->Prepare_Film FTIR_Spec FTIR Spectrometer Prepare_Film->FTIR_Spec Acquire_BG Acquire Background Spectrum FTIR_Spec->Acquire_BG Acquire_Sample Acquire Sample Spectrum FTIR_Spec->Acquire_Sample Process_Data Process Spectrum (Baseline Correction, Normalization) Acquire_Sample->Process_Data Analyze_Data Analyze Spectrum (Peak Picking, Functional Group ID) Process_Data->Analyze_Data

Caption: Workflow for FTIR spectroscopic analysis.

Experimental_Workflow_UVVis cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Sample Trimethylpropyl Benzene Isomer Prepare_Solution Prepare Dilute Solution Sample->Prepare_Solution Solvent UV-Transparent Solvent Solvent->Prepare_Solution UVVis_Spec UV-Vis Spectrophotometer Prepare_Solution->UVVis_Spec Transfer to Cuvette Measure_Blank Measure Blank (Solvent) UVVis_Spec->Measure_Blank Measure_Sample Measure Sample Absorbance UVVis_Spec->Measure_Sample Process_Data Plot Absorbance vs. Wavelength Measure_Sample->Process_Data Analyze_Data Identify λmax Process_Data->Analyze_Data

Caption: Workflow for UV-Vis spectroscopic analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties of Alkylated Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of common alkylated benzenes. It includes quantitative data, detailed experimental protocols for determining these properties, and a discussion of their application in computational drug development.

Core Thermodynamic Data

The thermodynamic properties of a substance dictate its stability, reactivity, and phase behavior. For alkylated benzenes, which are foundational structures in many pharmaceutical compounds, understanding these properties is crucial for predicting molecular interactions and stability. Key properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and isobaric heat capacity (Cp).

Data presented are for the ideal gas phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Thermodynamic Properties of Selected Alkylated Benzenes (Ideal Gas Phase)

Compound Formula ΔfH° (kJ/mol) S° (J/mol·K) Cp (J/mol·K)
Toluene C₇H₈ 50.00[1] 320.66 103.7[1]
o-Xylene C₈H₁₀ 19.0 353.4 126.7
m-Xylene C₈H₁₀ 17.2 357.6 129.2
p-Xylene C₈H₁₀ 17.9 352.5 126.7
Ethylbenzene C₈H₁₀ 29.91[2] 360.8 129.8

| Cumene | C₉H₁₂ | 3.9 | 389.7 | 153.0[3] |

Note: Data for xylenes are sourced from various compilations and may show slight variations. Values presented here are representative.

Table 2: Liquid Phase Enthalpy of Formation

Compound Formula ΔfH°liquid (kJ/mol)
Benzene C₆H₆ 49.0[4][5]
Toluene C₇H₈ 12.0[1][6]
Ethylbenzene C₈H₁₀ -12.5[7]

| Cumene | C₉H₁₂ | -44.15[3] |

Experimental Protocols for Thermodynamic Characterization

The precise measurement of thermodynamic properties is fundamental to chemical and pharmaceutical sciences. The following are detailed methodologies for key experimental techniques.

Determination of Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°).[8][9] This is achieved using a constant-volume (bomb) calorimeter.[10]

Methodology:

  • Calibration: The heat capacity (C) of the calorimeter is determined by combusting a substance with a precisely known enthalpy of combustion, such as benzoic acid.[10] A known mass of the calibrant is burned, and the resulting temperature change (ΔT) is measured. C is calculated as C = |q_known| / ΔT.

  • Sample Preparation: A precisely weighed pellet of the alkylated benzene sample is placed in the crucible inside the bomb calorimeter. A fuse wire is positioned to contact the sample.

  • Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to ~30 atm). The bomb is then placed in the calorimeter's water-filled insulating jacket. The sample is ignited via the fuse wire.

  • Data Acquisition: The temperature of the water surrounding the bomb is monitored with high precision. The maximum temperature change (ΔT) resulting from the combustion is recorded.

  • Calculation:

    • The heat released by the reaction at constant volume (q_v) is calculated: q_v = -C * ΔT. This value is equal to the change in internal energy (ΔE) for the reaction.[10]

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔE, accounting for the change in the number of moles of gas (Δn_gas) in the reaction: ΔcH° = ΔE + Δn_gas * RT.

    • Finally, the standard enthalpy of formation (ΔfH°) of the compound is determined using Hess's Law[4]: ΔfH°(compound) = ΣΔfH°(products) - ΣΔfH°(reactants) - ΔcH° The ΔfH° values for the combustion products (CO₂ and H₂O) are well-established.[8][9]

Determination of Heat Capacity (Cp) and Entropy (S°) via Adiabatic Calorimetry

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature with high accuracy, preventing heat exchange with the surroundings.[11] From these heat capacity measurements, the standard molar entropy (S°) can be calculated using the Third Law of Thermodynamics.[12]

Methodology:

  • Sample Loading: A known mass of the alkylated benzene sample is sealed in a sample vessel within the calorimeter. The vessel is typically filled under vacuum to ensure no atmospheric gases are present.

  • Cooling: The sample vessel is cooled to a very low temperature, often near absolute zero (e.g., using liquid helium).

  • Heating Increments: The sample is heated in a series of small, precise, and controlled energy increments (ΔH). An electrical heater provides the energy.

  • Temperature Measurement: After each energy input, the system is allowed to reach thermal equilibrium. The resulting temperature increase (ΔT) is measured with a high-precision thermometer (e.g., a platinum resistance thermometer).

  • Heat Capacity Calculation: The heat capacity at a given temperature is calculated as Cp = ΔH / ΔT. This process is repeated over the entire temperature range of interest (e.g., from near 0 K to above room temperature).

  • Entropy Calculation: The absolute entropy at a standard temperature (e.g., 298.15 K) is determined by integrating the heat capacity data, divided by temperature, from 0 K to the target temperature. This requires accounting for the entropy of any phase transitions (e.g., melting) that occur within the temperature range.[12] S°(T) = ∫(from 0 to T) [Cp(T') / T'] dT'

Application in Drug Development

The thermodynamic properties of molecular fragments, such as alkylated benzene rings, are critical inputs for computational models used in drug discovery and development.[[“]][14] These properties help elucidate the driving forces behind ligand-target binding and predict a drug candidate's physicochemical behavior.[[“]]

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical tools that correlate a molecule's structural or physicochemical features (descriptors) with its macroscopic properties, such as solubility or binding affinity.[15][16] Thermodynamic properties like enthalpy of formation are powerful descriptors because they quantify the energetic stability of a molecule.

  • Solubility Prediction: The energy required to transfer a molecule from a solvent to the gas phase (a process related to enthalpy) is a key factor in its solubility. QSPR models use thermodynamic descriptors to predict the aqueous solubility of drug-like compounds.[17]

  • Binding Affinity: The binding of a drug to its target protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[[“]] By understanding the thermodynamic profile of different molecular fragments, chemists can rationally design molecules with more favorable binding characteristics (e.g., enthalpy-driven binding, which is often associated with higher specificity).[[“]][14]

The workflow below illustrates how experimentally determined thermodynamic data are leveraged in the development of predictive QSPR models for drug discovery.

G cluster_0 Experimental Determination cluster_1 Computational Modeling cluster_2 Application in Drug Development exp_calorimetry Calorimetry (Combustion, Adiabatic) thermo_data Raw Thermodynamic Data (ΔfH°, Cp, S°) exp_calorimetry->thermo_data Measures exp_spectroscopy Spectroscopy (IR, Raman) exp_spectroscopy->thermo_data Calculates descriptors Calculate Molecular Descriptors thermo_data->descriptors Input Data qspr_model Develop QSPR Model (e.g., GA-MLR) descriptors->qspr_model Feature Set model_validation Model Validation qspr_model->model_validation Evaluate virtual_screening Virtual Screening of Compound Libraries model_validation->virtual_screening Apply Predictive Model lead_optimization Lead Optimization (ADME/Tox Prediction) virtual_screening->lead_optimization Identify Hits final_drug Drug Candidate lead_optimization->final_drug Refine

Workflow for Applying Thermodynamic Data in Drug Discovery.

References

"solubility of trimethylpropyl benzene in organic solvents"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Trimethylpropyl Benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of trimethylpropyl benzene in various organic solvents. Given that "trimethylpropyl benzene" refers to a group of structural isomers, this document will address the nuances of their solubility, present available data, and detail the experimental methodologies for its determination.

Introduction to Trimethylpropyl Benzene Isomers

Trimethylpropyl benzene (C₁₂H₁₈) is an aromatic hydrocarbon with multiple isomers, each exhibiting unique physicochemical properties that influence their solubility. The primary isomers include:

  • 1,2,3-Trimethyl-4-propylbenzene

  • 1,2,4-Trimethyl-5-propylbenzene

  • 1,3,5-Trimethyl-2-propylbenzene

The arrangement of the methyl and propyl groups on the benzene ring affects the molecule's polarity, size, and intermolecular interactions, which are key determinants of solubility. As non-polar compounds, trimethylpropyl benzenes are generally expected to be soluble in non-polar organic solvents, following the principle of "like dissolves like".[1]

Physicochemical Properties of Trimethylpropyl Benzene Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
1,2,4-Trimethyl-5-propylbenzene C₁₂H₁₈162.272270.8871.510
1,3,5-Trimethyl-2-propylbenzene C₁₂H₁₈162.27Not AvailableNot AvailableNot Available
1,2,3-Trimethyl-4-propylbenzene C₁₂H₁₈162.27Not AvailableNot AvailableNot Available

Data sourced from the NIST Chemistry WebBook and other sources.[2][3][4][5]

The high boiling point and density of 1,2,4-trimethyl-5-propylbenzene are indicative of significant van der Waals forces between molecules.

Expected Solubility in Organic Solvents

Based on the non-polar aromatic hydrocarbon structure of trimethylpropyl benzene isomers, their solubility is expected to be high in non-polar and weakly polar organic solvents.[1]

High Solubility is Expected in:

  • Aromatic Hydrocarbons: Benzene, Toluene, Xylene

  • Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane

  • Chlorinated Solvents: Dichloromethane, Chloroform, Carbon Tetrachloride

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

Limited to Poor Solubility is Expected in:

  • Polar Protic Solvents: Water, Methanol, Ethanol

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile, Dimethylformamide (DMF)

Temperature is a key factor influencing solubility. For most solid solutes in liquid solvents, solubility increases with temperature. While trimethylpropyl benzenes are liquids at room temperature, this principle is still relevant for their miscibility with other liquids.[1]

Experimental Determination of Solubility

The solubility of a compound like trimethylpropyl benzene in an organic solvent can be determined using several established methods. A common approach is the static equilibrium method, which involves preparing a saturated solution and then measuring the concentration of the solute.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a liquid aromatic hydrocarbon in an organic solvent.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis A Mix excess trimethylpropyl benzene with the chosen organic solvent in a sealed vial. B Equilibrate the mixture at a constant temperature using a shaker bath for an extended period (e.g., 24-48 hours). A->B C Allow the solution to settle, permitting the undissolved phase to separate. B->C D Carefully extract an aliquot of the supernatant (the saturated solution). C->D E Determine the concentration of trimethylpropyl benzene in the aliquot using a suitable analytical technique (e.g., GC-FID, HPLC, or UV-Vis Spectroscopy). D->E F Repeat the measurement to ensure reproducibility. E->F

Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocol
  • Materials and Equipment:

    • Isomer of trimethylpropyl benzene (high purity)

    • Organic solvent (analytical grade)

    • Sealed glass vials

    • Constant temperature shaker bath

    • Calibrated thermometer

    • Syringes and filters

    • Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of the trimethylpropyl benzene isomer to a known volume of the organic solvent in a sealed vial. The presence of an excess of the solute ensures that the solution becomes saturated.

    • Place the vial in a constant temperature shaker bath and agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The temperature should be precisely controlled and monitored.

    • After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature bath for several hours to allow for phase separation.

    • Carefully withdraw a sample from the upper solvent phase (the supernatant) using a syringe. To avoid taking any undissolved solute, the syringe can be fitted with a filter.

    • The collected sample is then diluted with a known volume of the solvent and analyzed using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of the trimethylpropyl benzene isomer.

    • The experiment should be repeated at different temperatures to determine the temperature dependence of the solubility.

Logical Relationships in Solubility Prediction

The solubility of aromatic hydrocarbons can often be predicted or correlated using thermodynamic models. The activity coefficient of the solute in the solution is a key parameter in these models.

logical_relationship Solute Solute Properties (e.g., melting point, enthalpy of fusion) IdealSol Ideal Solubility (calculated from solute properties and temperature) Solute->IdealSol ActivityCoeff Activity Coefficient (accounts for non-ideal interactions) Solute->ActivityCoeff Solvent Solvent Properties (e.g., polarity, molecular size) Solvent->ActivityCoeff Temp Temperature Temp->IdealSol Temp->ActivityCoeff ActualSol Actual Solubility IdealSol->ActualSol ActivityCoeff->ActualSol

Caption: Factors influencing the actual solubility of a solute.

This diagram illustrates that the actual solubility is a function of the ideal solubility (which depends on the solute's properties and temperature) and the activity coefficient, which corrects for the non-ideal interactions between the solute and the solvent.

Conclusion

While specific quantitative solubility data for trimethylpropyl benzene isomers in a wide array of organic solvents is limited in publicly accessible literature, a strong theoretical and practical framework exists for understanding and determining their solubility. As non-polar aromatic hydrocarbons, they are expected to be highly soluble in non-polar organic solvents. For precise quantitative data, the experimental protocols outlined in this guide provide a robust methodology for researchers and professionals in the field. Further research into the experimental determination of the solubility of these specific isomers would be a valuable addition to the chemical literature.

References

An In-depth Technical Guide to the Aromatic Isomers of C12H18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic isomers of the molecular formula C12H18. The document details their physical and spectroscopic properties, outlines experimental protocols for their synthesis and analysis, and presents a visual classification of the isomer groups. This information is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

Introduction to C12H18 Aromatic Isomers

Aromatic hydrocarbons with the formula C12H18 represent a diverse group of isomers, primarily categorized by the nature and arrangement of their alkyl substituents on the benzene ring. These isomers share the same molecular weight (162.27 g/mol ) but exhibit distinct physical and chemical properties due to their unique structural arrangements. The primary classes of C12H18 aromatic isomers include hexamethylbenzene, various triethylbenzenes, diisopropylbenzenes, and a range of diethyl-dimethylbenzenes. Understanding the properties and synthesis of these isomers is crucial for their application in various fields, including as starting materials for polymers, as high-density fuels, and in the synthesis of complex organic molecules.

Isomer Classification

The aromatic isomers of C12H18 can be broadly classified based on the type and substitution pattern of the alkyl groups attached to the benzene ring. The following diagram illustrates the logical relationship between these isomer classes.

C12H18_Isomers Classification of C12H18 Aromatic Isomers cluster_triethyl Triethylbenzene Isomers cluster_diisopropyl Diisopropylbenzene Isomers cluster_diethyldimethyl Diethyl-dimethylbenzene Isomers C12H18 C12H18 Aromatic Isomers Polymethylbenzenes Polymethylbenzenes C12H18->Polymethylbenzenes Polyethylbenzenes Polyethylbenzenes C12H18->Polyethylbenzenes Isopropylbenzenes Isopropyl-Substituted Benzenes C12H18->Isopropylbenzenes MixedAlkylbenzenes Mixed Alkylbenzenes C12H18->MixedAlkylbenzenes Hexamethylbenzene Hexamethylbenzene Polymethylbenzenes->Hexamethylbenzene Triethylbenzenes Triethylbenzenes Polyethylbenzenes->Triethylbenzenes Diisopropylbenzenes Diisopropylbenzenes Isopropylbenzenes->Diisopropylbenzenes Diethylbenzenes Diethyl-dimethylbenzenes MixedAlkylbenzenes->Diethylbenzenes 1,2,3-Triethylbenzene 1,2,3-Triethylbenzene Triethylbenzenes->1,2,3-Triethylbenzene 1,2,4-Triethylbenzene 1,2,4-Triethylbenzene Triethylbenzenes->1,2,4-Triethylbenzene 1,3,5-Triethylbenzene 1,3,5-Triethylbenzene Triethylbenzenes->1,3,5-Triethylbenzene 1,2-Diethyl-3,4-dimethylbenzene 1,2-Diethyl-3,4-dimethylbenzene Diethylbenzenes->1,2-Diethyl-3,4-dimethylbenzene 1,2-Diethyl-3,5-dimethylbenzene 1,2-Diethyl-3,5-dimethylbenzene Diethylbenzenes->1,2-Diethyl-3,5-dimethylbenzene 1,2-Diethyl-4,5-dimethylbenzene 1,2-Diethyl-4,5-dimethylbenzene Diethylbenzenes->1,2-Diethyl-4,5-dimethylbenzene 1,3-Diethyl-2,4-dimethylbenzene 1,3-Diethyl-2,4-dimethylbenzene Diethylbenzenes->1,3-Diethyl-2,4-dimethylbenzene 1,3-Diethyl-2,5-dimethylbenzene 1,3-Diethyl-2,5-dimethylbenzene Diethylbenzenes->1,3-Diethyl-2,5-dimethylbenzene 1,4-Diethyl-2,3-dimethylbenzene 1,4-Diethyl-2,3-dimethylbenzene Diethylbenzenes->1,4-Diethyl-2,3-dimethylbenzene 1,4-Diethyl-2,5-dimethylbenzene 1,4-Diethyl-2,5-dimethylbenzene Diethylbenzenes->1,4-Diethyl-2,5-dimethylbenzene 1,2-Diisopropylbenzene 1,2-Diisopropylbenzene Diisopropylbenzenes->1,2-Diisopropylbenzene 1,3-Diisopropylbenzene 1,3-Diisopropylbenzene Diisopropylbenzenes->1,3-Diisopropylbenzene 1,4-Diisopropylbenzene 1,4-Diisopropylbenzene Diisopropylbenzenes->1,4-Diisopropylbenzene

Figure 1: Classification of C12H18 Aromatic Isomers.

Quantitative Data Summary

The following tables provide a summary of the key physical and spectroscopic properties of various C12H18 aromatic isomers.

Table 1: Physical Properties of C12H18 Aromatic Isomers

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
Hexamethylbenzene87-85-4265165-1661.063
1,2,3-Triethylbenzene2050-33-1218-219-0.882
1,2,4-Triethylbenzene877-44-1218-780.872 (at 25°C)
1,3,5-Triethylbenzene102-25-0215-216-66.50.862
1,2-Diisopropylbenzene577-55-9205-570.873
1,3-Diisopropylbenzene99-62-7203-630.856
1,4-Diisopropylbenzene100-18-5210-170.857
1,2-Diethyl-3,4-dimethylbenzene54410-75-2~242 (Predicted)~16 (Predicted)-
1,3-Dimethyl-2,5-diethylbenzeneNot readily available~242 (Predicted)--

Table 2: Spectroscopic Data for Selected C12H18 Aromatic Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Major Mass Spec. Fragments (m/z)
Hexamethylbenzene 2.25 (s, 18H)16.9 (CH₃), 132.0 (C-Ar)162 (M+), 147, 132, 117, 91
1,3,5-Triethylbenzene 1.25 (t, 9H), 2.62 (q, 6H), 6.85 (s, 3H)15.6 (CH₃), 28.7 (CH₂), 125.8 (CH-Ar), 143.6 (C-Ar)162 (M+), 147, 133, 119, 105, 91
1,2,4-Triethylbenzene 1.22 (m, 9H), 2.65 (m, 6H), 7.05 (m, 3H)Not readily available162 (M+), 147, 133, 119, 105, 91
1,4-Diisopropylbenzene 1.24 (d, 12H), 2.88 (sept, 2H), 7.15 (s, 4H)24.1 (CH₃), 33.9 (CH), 126.3 (CH-Ar), 146.5 (C-Ar)162 (M+), 147, 119, 105, 91, 43

Experimental Protocols

Detailed methodologies for the synthesis and analysis of key C12H18 aromatic isomers are provided below.

Synthesis of Hexamethylbenzene

Reaction: Friedel-Crafts methylation of pentamethylbenzene.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place pentamethylbenzene and a suitable solvent such as carbon disulfide.

  • Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

  • Bubble methyl chloride (CH₃Cl) gas through the stirred suspension.

  • After the addition of methyl chloride is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.

  • The crude hexamethylbenzene can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 1,3,5-Triethylbenzene

Reaction: Friedel-Crafts ethylation of benzene.[1]

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, add ethyl bromide dropwise at a temperature maintained between 0 and 5 °C.[1]

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it successively with water, dilute sodium hydroxide solution, and water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Fractionally distill the dried solution to first remove the unreacted benzene and then collect the fraction boiling at approximately 215-216 °C, which is 1,3,5-triethylbenzene.[2]

GC-MS Analysis of C12H18 Aromatic Isomers

Objective: To separate and identify the different aromatic isomers of C12H18 in a mixture.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polar column like a DB-5ms or HP-5ms).

Procedure:

  • Sample Preparation: Dissolve the sample mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a library of known spectra (e.g., NIST/Wiley library) to identify the individual isomers. The molecular ion peak at m/z 162 and characteristic fragmentation patterns will aid in identification.

Conclusion

This technical guide has provided a detailed overview of the aromatic isomers of C12H18, covering their classification, physical and spectroscopic properties, and methods for their synthesis and analysis. The provided data, presented in clear tables and a logical classification diagram, is intended to be a valuable resource for professionals in research and development. The detailed experimental protocols offer practical guidance for the synthesis and characterization of these important chemical compounds. As research in materials science and drug development continues to advance, a thorough understanding of the properties of these fundamental aromatic building blocks will remain essential.

References

Methodological & Application

Application Notes and Protocols for the Use of Non-Polar Aromatic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Benzene, trimethylpropyl-": The chemical name "Benzene, trimethylpropyl-" is ambiguous and does not correspond to a single, standard chemical structure. It could refer to several isomers of a benzene ring substituted with three methyl groups and one propyl group. Due to the lack of specific data and established protocols for any single "trimethylpropylbenzene" isomer, this document will focus on well-characterized and commonly used non-polar aromatic solvents with similar structural features and properties, namely Toluene and Xylene . These solvents serve as excellent representatives for the applications of non-polar aromatic hydrocarbons in research and development.

Overview of Non-Polar Aromatic Solvents

Toluene (methylbenzene) and xylene (dimethylbenzene) are aromatic hydrocarbons widely employed as non-polar solvents in various chemical applications. Their aromatic ring provides a region of electron density that allows for the dissolution of other aromatic and non-polar compounds through pi-stacking and van der Waals interactions. They are less volatile and have higher boiling points than many non-polar aliphatic solvents like hexane, making them suitable for reactions requiring elevated temperatures.

Key Applications:

  • Organic Synthesis: As a reaction medium for a wide range of organic reactions, particularly those requiring anhydrous conditions and higher temperatures.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography and as a sample solvent.[1]

  • Extractions: For liquid-liquid extraction of non-polar compounds from aqueous solutions.

  • Recrystallization: For the purification of non-polar to moderately polar organic compounds.

  • Formulations: In the preparation of paints, coatings, adhesives, and in the pharmaceutical industry for drug formulation and sterilization.[2]

Physicochemical Properties

A comparison of the physical and chemical properties of common non-polar solvents is provided below. This data is crucial for solvent selection based on reaction conditions and purification requirements.

PropertyTolueneo-Xylenem-Xylenep-XyleneHexaneBenzene
Molecular Formula C₇H₈C₈H₁₀C₈H₁₀C₈H₁₀C₆H₁₄C₆H₆
Molecular Weight ( g/mol ) 92.14106.16106.16106.1686.1878.11
Boiling Point (°C) 110.6[3]144.4[4]139.1138.4[5]69[1]80.1
Melting Point (°C) -95-25.2-47.913.2-955.5
Density (g/mL at 20°C) 0.867[3]0.8800.8640.8610.6550.879
Dielectric Constant (at 20°C) 2.382.572.372.271.882.28
Dipole Moment (D) 0.360.620.3700.080
Solubility in Water (g/L at 25°C) 0.535[4]0.1750.1610.1980.0131.79

Experimental Protocols

The following are detailed protocols for common laboratory procedures utilizing toluene and xylene as non-polar solvents.

Diels-Alder Reaction in Xylene

This protocol describes the [4+2] cycloaddition reaction between anthracene and maleic anhydride to form 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride. Xylene is used as a high-boiling solvent to facilitate the reaction.

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene (p-xylene is often used for its higher boiling point)[6]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry 25-mL round-bottom flask containing a stir bar, add anthracene (0.80 g) and maleic anhydride (0.40 g).[7]

  • Add 10 mL of xylene to the flask.[7]

  • Attach a reflux condenser and ensure a gentle flow of cooling water.

  • Heat the reaction mixture to a gentle reflux using a heating mantle, while stirring.

  • Maintain the reflux for 30 minutes. The solids should dissolve to form a clear solution.

  • After the reflux period, remove the heating mantle and allow the flask to cool to room temperature for about 10 minutes.[7]

  • Cool the flask further in an ice bath for 10 minutes to induce crystallization of the product.[7]

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a cold mixture of ethyl acetate and hexane (1:1, approximately 4 mL) to remove any unreacted starting materials and residual solvent.[7]

  • Allow the product to air-dry on the filter paper under vacuum.

  • Determine the yield and characterize the product by melting point and spectroscopy.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Xylene is flammable; keep away from open flames and ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Suzuki-Miyaura Cross-Coupling Reaction in Toluene

This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. Toluene is a common solvent for this reaction, often in a biphasic mixture with water to dissolve the inorganic base.[8]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Toluene

  • Water

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Under a positive pressure of inert gas, add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Precautions:

  • Handle the palladium catalyst and reagents in a fume hood.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • The reaction should be performed under an inert atmosphere to prevent catalyst degradation.

Flash Column Chromatography using Toluene as a Co-solvent

Toluene can be a useful co-solvent in flash chromatography, particularly for the separation of aromatic or moderately polar compounds. It can improve the solubility of certain samples and alter the selectivity of the separation.

Materials:

  • Crude mixture to be purified

  • Silica gel (for flash chromatography)

  • Toluene

  • Co-solvent (e.g., ethyl acetate, hexane)

  • Chromatography column

  • Compressed air or pump for elution

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system by TLC. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate. For compounds that are difficult to separate, adding a small percentage of toluene to the eluent can sometimes improve resolution. A good target R_f for the desired compound is around 0.3.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a suitable solvent. Toluene can be used if the compound is highly soluble in it.[1]

    • Alternatively, dissolve the sample in a small amount of a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate) or by adjusting the toluene concentration.

  • Work-up: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Add Anthracene, Maleic Anhydride, & Xylene to Round-Bottom Flask setup 2. Attach Reflux Condenser & Stir Bar reactants->setup reflux 3. Heat to Reflux (30 minutes) setup->reflux cool 4. Cool to Room Temp & then in Ice Bath reflux->cool filter 5. Vacuum Filter to Collect Crystals cool->filter wash 6. Wash Crystals with Cold Ethyl Acetate/Hexane filter->wash dry 7. Air Dry Product wash->dry

Caption: Workflow for a Diels-Alder reaction using xylene as a solvent.

Logical Relationship: Solvent Selection for Recrystallization

Recrystallization_Solvent_Selection start Start: Need to Purify a Non-Polar Compound solubility_test Test Solubility in Toluene/Xylene start->solubility_test high_sol_cold High Solubility at Room Temp? solubility_test->high_sol_cold poor_solvent Result: Poor Solvent (Try a different solvent) high_sol_cold->poor_solvent Yes good_solvent Result: Good Solvent high_sol_cold->good_solvent No dissolve_hot Dissolve Compound in Minimal Hot Solvent good_solvent->dissolve_hot cool_slowly Cool Slowly to Induce Crystallization dissolve_hot->cool_slowly collect_crystals Collect Pure Crystals by Filtration cool_slowly->collect_crystals end End: Purified Compound collect_crystals->end

Caption: Decision process for selecting a non-polar aromatic solvent for recrystallization.

Safety and Handling

General Precautions:

  • Always work with toluene and xylene in a well-ventilated chemical fume hood.

  • These solvents are flammable and their vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable for short-term use), safety glasses or goggles, and a lab coat.

Storage:

  • Store in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Keep away from oxidizing agents and sources of ignition.

Disposal:

  • Dispose of waste toluene and xylene as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

By following these guidelines and protocols, researchers can safely and effectively utilize non-polar aromatic solvents like toluene and xylene in a variety of laboratory applications.

References

Application Note & Protocol: Trimethylpropyl Benzene as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In gas chromatography (GC), accurate quantification of analytes relies on the use of internal or external standards. An ideal reference standard should be a stable, pure compound that is chemically similar to the analytes of interest but chromatographically resolved from them. 1,3,5-Trimethyl-2-propylbenzene, a substituted aromatic hydrocarbon, possesses properties that make it a suitable candidate as a reference standard for the quantitative analysis of various aromatic compounds. This document provides detailed application notes and protocols for its use in gas chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3,5-trimethyl-2-propylbenzene is presented in the table below.

PropertyValueReference
Chemical FormulaC₁₂H₁₈[1][2]
Molecular Weight162.27 g/mol [1][2]
CAS Number4810-04-2[1][2]
IUPAC Name1,3,5-trimethyl-2-propylbenzene[2]
Boiling PointNot explicitly found
Kovats Retention Index (Standard Non-polar column)1263[2]
Kovats Retention Index (Standard Polar column)1507, 1507.4[2]
Kovats Retention Index (Carbowax 20M)1507[3]

Application: Internal Standard for Aromatic Compound Analysis

1,3,5-Trimethyl-2-propylbenzene can be effectively utilized as an internal standard for the quantification of aromatic hydrocarbons in complex matrices, such as gasoline or other petroleum products.[4][5] The internal standard method involves adding a known amount of the standard to the sample before analysis. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which helps to correct for variations in injection volume and instrument response.[6]

Logical Workflow for Internal Standard Method

Workflow for GC Analysis using an Internal Standard A Prepare Standard Solution of Trimethylpropyl Benzene C Add Known Amount of Internal Standard to Sample A->C B Prepare Sample B->C D Inject Spiked Sample into GC C->D Mix thoroughly E Acquire Chromatogram D->E F Identify and Integrate Analyte and Standard Peaks E->F G Calculate Analyte Concentration F->G Using Response Factor

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications and instrumentation.

Protocol 1: Preparation of Standard Stock Solution

Objective: To prepare a concentrated stock solution of 1,3,5-trimethyl-2-propylbenzene.

Materials:

  • 1,3,5-Trimethyl-2-propylbenzene (analytical standard grade)

  • High-purity solvent (e.g., hexane, isooctane)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Micropipette or syringe

Procedure:

  • Accurately weigh a precise amount (e.g., 10 mg) of 1,3,5-trimethyl-2-propylbenzene using an analytical balance.

  • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the standard.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Calculate the exact concentration of the stock solution in mg/mL.

  • Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (e.g., 4°C).

Protocol 2: Sample Preparation and Spiking

Objective: To add a known amount of the internal standard to the sample prior to GC analysis.

Materials:

  • Sample to be analyzed

  • Internal standard stock solution

  • Volumetric flasks or autosampler vials

  • Micropipettes or syringes

Procedure:

  • Accurately measure a known volume or weight of the sample into a volumetric flask or an autosampler vial.

  • Using a calibrated micropipette or syringe, add a precise volume of the internal standard stock solution to the sample. The amount of internal standard added should result in a peak with an area that is comparable to the expected analyte peak areas.

  • If necessary, dilute the spiked sample to a final volume with a suitable solvent.

  • Mix the solution thoroughly to ensure homogeneity.

  • Prepare a calibration curve by spiking a series of known concentrations of the analyte(s) with the same amount of internal standard.

Protocol 3: Gas Chromatography Analysis

Objective: To perform the GC analysis of the prepared sample.

Instrumentation and Conditions: The following are typical GC conditions for the analysis of aromatic hydrocarbons and can be used as a starting point for method development.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent[7]
Injector Split/Splitless Inlet
- Temperature250 °C[4]
- Injection Volume1 µL
- Split Ratio50:1 to 100:1 (can be optimized)
Column
- Non-polare.g., DB-1, HP-5ms (30 m x 0.25 mm, 0.25 µm)
- Polare.g., DB-WAX, Carbowax 20M (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
- Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Program
- Initial Temperature50 °C, hold for 2 min
- Ramp Rate10 °C/min
- Final Temperature250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
- Temperature300 °C
- Hydrogen Flow30 mL/min
- Air Flow300 mL/min
- Makeup Gas (N₂)25 mL/min

Procedure:

  • Set up the gas chromatograph with the specified conditions.

  • Inject the prepared sample (from Protocol 2) into the GC.

  • Acquire the chromatogram and the corresponding data.

  • Identify the peaks corresponding to the analyte(s) and the internal standard (1,3,5-trimethyl-2-propylbenzene) based on their retention times.

  • Integrate the peak areas for the analyte(s) and the internal standard.

Data Presentation: Expected Retention Behavior

The retention of 1,3,5-trimethyl-2-propylbenzene will vary depending on the column polarity and the GC conditions. The Kovats Retention Index (I) is a useful parameter for predicting the elution order.

Column TypeKovats Retention Index (I)Expected Elution
Standard Non-polar1263[2]Elutes after compounds with lower boiling points and weaker interactions with the stationary phase. Expected to elute after benzene and toluene, and likely in the region of other C10 to C12 aromatic hydrocarbons.
Standard Polar (e.g., WAX)1507[2]Retention will be significantly longer compared to a non-polar column due to interactions with the polar stationary phase. Elution order relative to other aromatics may change based on their polarity.

Note: Actual retention times will depend on the specific GC system and conditions used.

Calculations

The concentration of the analyte can be calculated using the following formula, based on the internal standard method:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor) * Dilution Factor

The Response Factor (RF) should be determined experimentally by analyzing a standard mixture with known concentrations of the analyte and the internal standard.

RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

Signaling Pathway/Logical Relationship Diagram

Quantitative Analysis Logic cluster_0 Calibration cluster_1 Sample Analysis A Known Analyte Concentration C Measure Peak Areas (Analyte and IS) A->C B Known Internal Standard Concentration B->C D Calculate Response Factor (RF) C->D H Calculate Analyte Concentration D->H Use RF for calculation E Unknown Sample F Add Known Internal Standard Concentration E->F G Measure Peak Areas (Analyte and IS) F->G G->H

Caption: Logic for quantitative analysis using an internal standard.

Conclusion

1,3,5-Trimethyl-2-propylbenzene is a suitable internal standard for the gas chromatographic analysis of aromatic compounds. Its chemical properties and distinct retention behavior allow for accurate and reliable quantification. The protocols and data presented in this application note provide a solid foundation for the development and validation of analytical methods using this compound as a reference standard. Researchers should perform appropriate method validation to ensure the suitability of this standard for their specific application.

References

Application Notes and Protocols for the Detection of Alkylated Benzenes in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of alkylated benzenes, such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), in various environmental matrices. The protocols outlined below are based on established analytical techniques, including Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and utilize common sample preparation methods like Purge and Trap, Solid-Phase Microextraction (SPME), and Headspace analysis.

Introduction

Alkylated benzenes are a group of volatile organic compounds (VOCs) that are of significant environmental concern due to their toxicity and prevalence as contaminants in soil, water, and air.[1][2][3][4] Accurate and sensitive analytical methods are crucial for monitoring their presence, assessing environmental impact, and ensuring public health. This document outlines detailed protocols for the analysis of these compounds in diverse environmental samples.

Analytical Methods Overview

The primary analytical technique for volatile alkylated benzenes is Gas Chromatography (GC), which separates the individual compounds from a mixture.[5][6] Detection is typically achieved using a Mass Spectrometer (MS) for definitive identification and quantification, or a Flame Ionization Detector (FID) for robust and sensitive quantification.[5][6][7]

Sample preparation is a critical step to extract and concentrate the alkylated benzenes from the environmental matrix prior to GC analysis. The choice of sample preparation method depends on the sample type (water, soil, or air) and the required sensitivity. Common techniques include:

  • Purge and Trap: A dynamic headspace technique ideal for water and soil samples, offering low detection limits by concentrating VOCs from the sample onto a sorbent trap.[8][9][10][11][12]

  • Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the sample (or its headspace) to adsorb the analytes.[13][14][15][16]

  • Headspace Analysis: A static technique where the vapor phase in equilibrium with a liquid or solid sample is injected into the GC.[1][2]

Quantitative Data Summary

The following tables summarize the typical performance data for the detection of common alkylated benzenes in various environmental matrices using different analytical methods.

Table 1: Detection Limits for Alkylated Benzenes in Water Samples

CompoundMethodDetection LimitReference
BenzeneHS-SPME-GC-MS0.04 ng/L[17]
TolueneHS-SPME-GC-MS0.02 ng/L[17]
EthylbenzeneHS-SPME-GC-MS0.05 ng/L[17]
m,p-XyleneHS-SPME-GC-MS0.01 ng/L[17]
o-XyleneHS-SPME-GC-MS0.02 ng/L[17]
BTEXHeadspace Trap GC/MSSub-µg/L[18]

Table 2: Detection Limits and Recoveries for Alkylated Benzenes in Soil Samples

CompoundMethodDetection LimitRecoveryReference
TolueneHS-GC-MSsub- to mid- pg/g>80%[1]
EthylbenzeneHS-GC-MSsub- to mid- pg/g>80%[1]
XylenesHS-GC-MSsub- to mid- pg/g>80%[1]
BTEXC*Methanol Extraction-SPE-GC->90%[19]

*BTEXC includes Benzene, Toluene, Ethylbenzene, Xylenes, and Cumene.

Table 3: Detection Limits for Alkylated Benzenes in Air Samples

CompoundMethodDetection LimitReference
BenzeneGC-MS1.4 ppb[20]
TolueneGC-MS1.1 ppb[20]
EthylbenzeneGC-MS1.0 ppb[20]
m,p-XyleneGC-MS0.7 ppb[20]
o-XyleneGC-MS1.2 ppb[20]
BenzeneGC-FID0.01 µg/m³ (LOD)[21]

Experimental Protocols

Protocol 1: Analysis of Alkylated Benzenes in Water by Purge and Trap GC-MS

This protocol is suitable for the determination of volatile organic compounds, including BTEX, in drinking and environmental waters.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with zero headspace.
  • Preserve samples with hydrochloric acid to a pH < 2.
  • Store samples at 4°C until analysis.

2. Purge and Trap Procedure:

  • Place a 5 mL water sample into a sparging vessel.
  • Add internal standards and surrogates.
  • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.[11] The volatile analytes are transferred from the aqueous phase to the vapor phase.
  • The vapor is swept through a sorbent trap, which retains the alkylated benzenes.[12]

3. Thermal Desorption and GC-MS Analysis:

  • Rapidly heat the sorbent trap to desorb the trapped analytes.
  • The desorbed analytes are transferred to the GC column via a heated transfer line.
  • GC Conditions:
  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).
  • Oven Program: 35°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector: Splitless mode.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35-300 amu.
  • Source Temperature: 230°C.

4. Quality Control:

  • Analyze a method blank with each batch of samples.
  • Run a calibration curve with at least five concentration levels.
  • Analyze a laboratory control sample and a matrix spike/matrix spike duplicate with each batch.

Protocol 2: Analysis of Alkylated Benzenes in Soil by Headspace Solid-Phase Microextraction (HS-SPME) GC-FID

This protocol is effective for the quantification of BTEX in soil samples.[13]

1. Sample Preparation:

  • Weigh 5 g of soil into a 20 mL headspace vial.
  • Add 5 mL of reagent water to create a slurry.
  • Add internal standards.
  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace SPME Procedure:

  • Place the vial in a heating block or autosampler at 60°C.[14]
  • Equilibrate the sample for 15 minutes.
  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes.[13]

3. GC-FID Analysis:

  • Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode.[14]
  • GC Conditions:
  • Column: HP-5 or equivalent (30 m x 0.32 mm ID x 0.25 µm film thickness).
  • Oven Program: 40°C (hold 5 min), ramp to 150°C at 8°C/min, hold 2 min.
  • Carrier Gas: Helium.
  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.

4. Calibration:

  • Prepare a set of calibration standards in clean sand or soil matrix and analyze them using the same procedure.

Protocol 3: Analysis of Alkylated Benzenes in Air by Adsorption on Activated Charcoal followed by GC-MS

This method is based on OSHA Method 12 and is suitable for personal or area air monitoring.[22]

1. Sample Collection:

  • Use a calibrated personal sampling pump to draw a known volume of air (e.g., 10 L at 0.2 L/min) through a solid sorbent tube containing activated charcoal.[22]

2. Sample Desorption:

  • Break the ends of the charcoal tube and transfer the front and back sorbent sections to separate 2 mL vials.
  • Add 1 mL of carbon disulfide (CS₂) to each vial to desorb the analytes.[20][22]
  • Allow the samples to desorb for 30 minutes with occasional agitation.

3. GC-MS Analysis:

  • Inject 1 µL of the desorbed sample into the GC-MS.
  • GC Conditions:
  • Column: DB-1 or equivalent (60 m x 0.32 mm ID x 1 µm film thickness).
  • Oven Program: 50°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.
  • Carrier Gas: Helium.
  • Injector: Split mode (10:1).
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.

Visualizations

Experimental Workflow for Water Analysis using Purge and Trap GC-MS

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection (40 mL VOA vial) Preserve Preservation (HCl to pH < 2) Sample->Preserve Spike Spiking (Internal Standards) Preserve->Spike PT Purge and Trap (Concentration) Spike->PT GC Gas Chromatography (Separation) PT->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis (Quantification & Reporting) MS->Data

Caption: Workflow for Alkylated Benzene Analysis in Water.

Experimental Workflow for Soil Analysis using HS-SPME GC-FID

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Soil Sample (in Headspace Vial) Spike Spiking (Internal Standards) Sample->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibration (Heating) Seal->Equilibrate Extract HS-SPME (Fiber Exposure) Equilibrate->Extract Desorb Thermal Desorption (in GC Inlet) Extract->Desorb GC Gas Chromatography (Separation) Desorb->GC FID Flame Ionization (Detection) GC->FID

Caption: Workflow for Alkylated Benzene Analysis in Soil.

Logical Relationship of Analytical Method Selection

cluster_water Water cluster_soil Soil cluster_air Air Matrix Environmental Matrix PT_Water Purge and Trap Matrix->PT_Water Water SPME_Water HS-SPME Matrix->SPME_Water Water SPME_Soil HS-SPME Matrix->SPME_Soil Soil Methanol Methanol Extraction Matrix->Methanol Soil Charcoal Charcoal Adsorption Matrix->Charcoal Air Detector Detection System PT_Water->Detector SPME_Water->Detector SPME_Soil->Detector Methanol->Detector Charcoal->Detector GCMS GC-MS (High Specificity) Detector->GCMS GCFID GC-FID (High Sensitivity) Detector->GCFID

Caption: Selection of Analytical Methods for Alkylated Benzenes.

References

Application Notes and Protocols for Friedel-Crafts Alkylation with Trimethylpropyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This protocol focuses on the introduction of a "trimethylpropyl" group, specifically the bulky 1,1-dimethylpropyl group (commonly known as the tert-amyl group). The use of tertiary alkylating agents, such as 2-chloro-2-methylbutane or its precursor 2-methyl-2-butanol, is advantageous as it proceeds through a stable tertiary carbocation, minimizing the risk of carbocation rearrangements that can plague reactions with primary or secondary alkyl halides.[1][2] This method is crucial for synthesizing sterically hindered molecules, which are of significant interest in medicinal chemistry and materials science.

Key Considerations

  • Choice of Alkylating Agent : Tertiary alkyl halides (e.g., 2-chloro-2-methylbutane) or tertiary alcohols (e.g., 2-methyl-2-butanol) are the preferred reagents for introducing the 1,1-dimethylpropyl group.[2][3] Alcohols can be used in the presence of a Brønsted or Lewis acid catalyst.

  • Catalyst Selection : Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are typically employed to facilitate the formation of the carbocation electrophile.[1][3] A mixture of Lewis acids can be used to suppress the formation of isomers.[3]

  • Polyalkylation : The product of the Friedel-Crafts alkylation, an alkylbenzene, is often more reactive than the starting aromatic compound, which can lead to the introduction of multiple alkyl groups.[4] To favor monoalkylation, a large excess of the aromatic substrate is recommended.[4]

  • Substrate Limitations : Friedel-Crafts alkylation is generally not successful on aromatic rings that are substituted with strongly electron-withdrawing groups or basic amino groups that can coordinate with the Lewis acid catalyst.[4]

Data Presentation: Comparison of Catalytic Systems

The selection of the catalyst and alkylating agent can significantly influence the yield and purity of the desired product. Below is a summary of quantitative data from a representative protocol for the synthesis of tert-amylbenzene.

Alkylating AgentAromatic SubstrateCatalyst SystemMolar Ratio (Arene:Alkylating Agent:Catalyst)Temperature (°C)Time (h)Yield (%)Isomer Content (%)Reference
tert-Amyl AlcoholBenzeneAlCl₃ / FeCl₃6.53 : 1 : 0.15 (AlCl₃), 0.38 (FeCl₃)0 - 5690< 0.2[3]

Experimental Protocols

The following is a detailed laboratory-scale protocol for the synthesis of tert-amylbenzene, adapted from an industrial procedure.[3]

Objective: To synthesize tert-amylbenzene via Friedel-Crafts alkylation of benzene using tert-amyl alcohol and a mixed Lewis acid catalyst.

Materials:

  • Benzene (anhydrous)

  • tert-Amyl alcohol (2-methyl-2-butanol)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Ferric chloride (FeCl₃, anhydrous)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

Procedure:

  • Reaction Setup : In a flame-dried 500 mL four-necked round-bottom flask, place anhydrous benzene (71.92 mL, 0.803 mol). The flask should be equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Catalyst Addition : While stirring under a nitrogen atmosphere, cool the flask in an ice-water bath to 0-5 °C. Carefully add anhydrous aluminum chloride (2.5 g, 0.0187 mol) and anhydrous ferric chloride (7.5 g, 0.0462 mol) to the cooled benzene.

  • Addition of Alkylating Agent : In the dropping funnel, place tert-amyl alcohol (10.8 g, 0.123 mol). Add the alcohol dropwise to the stirred reaction mixture over a period of 1 hour, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction : After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 6 hours.

  • Work-up :

    • Slowly and carefully quench the reaction by adding 100 g of ice-cold water. This step is highly exothermic and may produce HCl gas, so it should be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification :

    • Filter to remove the drying agent.

    • Remove the excess benzene by simple distillation or rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure tert-amylbenzene.

Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the Friedel-Crafts alkylation of an aromatic compound with a tertiary alcohol.

Friedel_Crafts_Alkylation_Workflow Experimental Workflow for Friedel-Crafts Alkylation A Reaction Setup (Arene, Lewis Acid Catalyst) B Cooling (0-5 °C) A->B 1. C Slow Addition of Alkylating Agent (tert-Amyl Alcohol) B->C 2. D Reaction Period (Stirring at 0-5 °C) C->D 3. E Aqueous Work-up (Quenching, Extraction, Washing) D->E 4. F Drying and Filtration E->F 5. G Purification (Distillation) F->G 6. H Final Product (tert-Amylarene) G->H 7.

Caption: General workflow for Friedel-Crafts alkylation.

References

Application Notes and Protocols: Aromatic Compounds in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Trimethylpropyl Benzene: Extensive literature searches did not yield specific applications of trimethylpropyl benzene or its isomers as monomers or initiators in polymer synthesis. However, a structurally similar compound, 2,3-dimethyl-2,3-diphenylbutane (also known as bicumene), finds utility as a radical initiator. These application notes, therefore, focus on the well-documented role of this related aromatic compound.

Application of 2,3-Dimethyl-2,3-diphenylbutane in Polymer Synthesis

Introduction:

2,3-Dimethyl-2,3-diphenylbutane is a carbon-centered radical initiator employed in various polymer modification processes.[1][2][3] Unlike peroxide or azo-type initiators, this compound does not introduce oxygen-containing fragments into the polymer backbone, which can enhance the thermal and oxidative stability of the final product.[3] Its primary applications lie in crosslinking, graft copolymerization, and as a synergist in flame retardant systems.[4][5]

Key Applications:

  • Radical-Mediated Grafting: It is used to initiate the grafting of monomers, such as vinyltriethoxysilane (VTEOS), onto polyolefins like polyethylene.[2] This process modifies the polymer surface and bulk properties.

  • Crosslinking Agent: At elevated temperatures, it generates radicals that can lead to the crosslinking of polymer chains, improving mechanical and thermal properties.[5]

  • Flame Retardant Synergist: In combination with brominated flame retardants, it can enhance the fire resistance of polymers like polyolefins and polystyrene.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for 2,3-dimethyl-2,3-diphenylbutane as a polymerization initiator.

PropertyValueReferences
Chemical Name 2,3-Dimethyl-2,3-diphenylbutane[4]
CAS Number 1889-67-4[4]
Molecular Formula C₁₈H₂₂[4]
Molecular Weight 238.4 g/mol [4]
Appearance White to light yellow flakes or crystalline powder[2][4]
Decomposition Temperature Higher than common initiators, typically used at > 200 °C[3]
Half-life at 230 °C Approximately 30 minutes[3]

Experimental Protocols

Protocol 1: Radical-Mediated Grafting of Vinyltriethoxysilane (VTEOS) onto Polyethylene

Objective: To modify polyethylene by grafting VTEOS using 2,3-dimethyl-2,3-diphenylbutane as an initiator to improve properties such as moisture-curing capabilities.[2]

Materials:

  • Low-density polyethylene (LDPE) or High-density polyethylene (HDPE)

  • 2,3-Dimethyl-2,3-diphenylbutane (initiator)

  • Vinyltriethoxysilane (VTEOS) (grafting monomer)

  • Antioxidant (e.g., Irganox 1010)

  • Toluene (solvent for purification)

  • Methanol (precipitating agent)

Equipment:

  • Internal mixer or twin-screw extruder

  • Heating and cooling system for the mixer/extruder

  • Vacuum oven

  • Soxhlet extraction apparatus

  • FTIR spectrometer for analysis

Procedure:

  • Premixing: Dry blend the polyethylene pellets with the desired amount of 2,3-dimethyl-2,3-diphenylbutane, VTEOS, and antioxidant. A typical formulation might be 100 parts polyethylene, 0.1-1.0 parts initiator, 1-5 parts VTEOS, and 0.1 parts antioxidant.

  • Melt Grafting:

    • Feed the premixed components into the internal mixer or extruder.

    • Set the processing temperature profile to a range of 220-310 °C to ensure the thermal decomposition of the initiator.[2]

    • The residence time in the mixer/extruder should be sufficient for the grafting reaction to occur, typically 2-5 minutes.

  • Purification:

    • Dissolve a sample of the grafted polyethylene in hot toluene.

    • Precipitate the polymer by slowly adding the toluene solution to an excess of methanol with vigorous stirring.

    • Filter and collect the precipitated polymer.

    • To remove any unreacted VTEOS and initiator byproducts, perform a Soxhlet extraction with a suitable solvent (e.g., acetone or methanol) for 24 hours.

    • Dry the purified grafted polyethylene in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Characterization:

    • Confirm the grafting of VTEOS onto the polyethylene backbone using FTIR spectroscopy by identifying the characteristic peaks for Si-O-C bonds.

    • Determine the grafting degree by titration or elemental analysis.

Diagrams

Radical Initiation and Grafting Workflow

The following diagram illustrates the workflow for the radical-mediated grafting of VTEOS onto polyethylene.

G Workflow for Radical-Mediated Grafting cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Premixing Dry blend Polyethylene, Initiator, VTEOS, and Antioxidant Melt_Grafting Melt processing in extruder/mixer (220-310 °C) Premixing->Melt_Grafting Feed Dissolution Dissolve in hot Toluene Melt_Grafting->Dissolution Collect grafted polymer Precipitation Precipitate in Methanol Dissolution->Precipitation Extraction Soxhlet extraction Precipitation->Extraction Drying Vacuum oven drying Extraction->Drying Characterization FTIR spectroscopy, Elemental analysis Drying->Characterization

Caption: Workflow for grafting VTEOS onto polyethylene.

Mechanism of Radical Formation

The following diagram illustrates the thermal decomposition of 2,3-dimethyl-2,3-diphenylbutane to form cumyl radicals, which then abstract a hydrogen atom from a polymer chain to create a macroradical.

G Radical Formation and Hydrogen Abstraction Initiator 2,3-Dimethyl-2,3-diphenylbutane Radicals 2 x Cumyl Radicals Initiator->Radicals Heat (Δ) Macroradical Polymer Macroradical (P•) Radicals->Macroradical Hydrogen Abstraction Byproduct Cumene Radicals->Byproduct Polymer Polymer Chain (P-H)

Caption: Initiation of polymerization via radical formation.

References

Application Note: High-Performance Liquid Chromatography Analysis of Trimethylpropyl Benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the analysis of Trimethylpropyl Benzene using High-Performance Liquid Chromatography (HPLC). While specific methods for this analyte are not widely published, this document outlines a robust reversed-phase HPLC (RP-HPLC) method developed by extrapolating data from the analysis of structurally similar alkylbenzenes and aromatic hydrocarbons. The provided protocols and methods are intended to serve as a comprehensive guide for researchers and scientists in analytical and drug development laboratories.

Trimethylpropyl benzene is an alkylated aromatic hydrocarbon. The analysis of such compounds is crucial in various fields, including environmental monitoring, chemical synthesis quality control, and as potential impurities in pharmaceutical manufacturing. HPLC offers a reliable and efficient method for the separation, identification, and quantification of these compounds.

Experimental Protocols

Sample Preparation

Given that Trimethylpropyl Benzene is a volatile organic compound, proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is recommended:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of pure Trimethylpropyl Benzene standard.

    • Dissolve the standard in a suitable organic solvent, such as acetonitrile or methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations spanning the expected range of the samples.

  • Sample Solution Preparation:

    • For liquid samples, accurately measure a known volume or weight of the sample.

    • Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

    • For solid samples, an extraction step may be necessary. A common technique is solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte of interest.[1]

    • Filter the final diluted sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method

A reversed-phase HPLC method is proposed for the analysis of the non-polar Trimethylpropyl Benzene.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm

This method is based on common practices for separating aromatic hydrocarbons.[2] The C18 column provides a non-polar stationary phase suitable for retaining and separating hydrophobic molecules like Trimethylpropyl Benzene.[3][4][5] The acetonitrile/water mobile phase is a standard choice for reversed-phase chromatography of these types of compounds.[6][7] UV detection at 254 nm is effective for aromatic compounds due to their strong absorbance at this wavelength.

Data Presentation

The following table presents hypothetical quantitative data for Trimethylpropyl Benzene alongside published data for similar compounds to provide a comparative reference.

Table 2: Comparative Quantitative Data

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Trimethylpropyl Benzene Hypothetical: 8.5Hypothetical: 0.1Hypothetical: 0.3
Benzene 4.1--
Toluene 5.7--
Ethylbenzene 7.6--
o-Xylene 8.0--
m,p-Xylene 8.3--

Data for Benzene, Toluene, Ethylbenzene, and Xylenes are from a similar HPLC method.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Receipt Sample Receipt Standard_Prep Standard Preparation Sample_Receipt->Standard_Prep Sample_Dilution Sample Dilution/Extraction Sample_Receipt->Sample_Dilution HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Filtration Filtration (0.45 µm) Sample_Dilution->Filtration Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC analysis of Trimethylpropyl Benzene.

Logical Relationships in HPLC Analysis

This diagram illustrates the logical relationships between the key components of the HPLC system and the analytical process.

Caption: Logical relationships of key components in the HPLC analysis.

References

Application Note: GC-MS Parameters for the Separation of C12H18 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed parameters and protocols for the separation and identification of C12H18 isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to serve as a comprehensive guide for researchers and professionals in various scientific fields. The provided protocols are based on established methods for the analysis of alkylbenzenes and other aromatic hydrocarbons.

Introduction

C12H18 isomers, which include various alkylbenzenes such as dodecylbenzene and its isomers, are prevalent in environmental samples, industrial products, and are of interest in drug development as potential impurities or metabolites. Due to their similar physicochemical properties, the chromatographic separation of these isomers can be challenging. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile and semi-volatile compounds. The selection of appropriate GC-MS parameters is critical for achieving optimal separation and accurate identification.

Experimental Protocols

This section details the methodology for the GC-MS analysis of C12H18 isomers, from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is crucial to avoid matrix interferences and ensure the compatibility of the sample with the GC-MS system.

Materials:

  • Hexane, dichloromethane, or other suitable volatile organic solvents (pesticide grade or equivalent).

  • Anhydrous sodium sulfate.

  • Glass vials with PTFE-lined septa.

  • Micropipettes.

  • Vortex mixer.

  • Centrifuge.

Protocol for Liquid Samples (e.g., environmental water samples):

  • Liquid-Liquid Extraction (LLE):

    • To 100 mL of the aqueous sample, add 10 mL of hexane or dichloromethane.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Carefully collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts.

  • Drying:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Spiking:

    • Add an appropriate internal standard (e.g., deuterated aromatic compounds like naphthalene-d8) to the final extract just before analysis.

Protocol for Solid Samples (e.g., soil, sediment):

  • Soxhlet or Ultrasonic Extraction:

    • Accurately weigh 10 g of the homogenized solid sample.

    • Mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

    • Extract with 150 mL of a 1:1 mixture of hexane and dichloromethane for 8-12 hours using a Soxhlet apparatus, or perform ultrasonic extraction with three 30-minute cycles using 50 mL of solvent each.

  • Concentration and Cleanup:

    • Concentrate the extract to approximately 5 mL.

    • Perform a cleanup step using column chromatography with silica gel or alumina if high levels of interfering compounds are expected.

    • Elute the C12H18 isomers with a non-polar solvent like hexane.

    • Concentrate the cleaned extract to a final volume of 1 mL.

  • Internal Standard Spiking:

    • Add an internal standard to the final extract.

GC-MS Instrumentation and Parameters

The following tables summarize the recommended GC-MS parameters for the separation of C12H18 isomers. These are starting points and may require optimization based on the specific isomers of interest and the sample matrix.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended Value
Column Non-polar capillary column (e.g., DB-1, DB-5, HP-5MS)
Dimensions: 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Injector Type Split/Splitless
Injector Temperature 250 - 280 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)
Oven Temperature Program Initial Temp: 60-80 °C, hold for 1-2 min
Ramp 1: 5-10 °C/min to 200 °C
Ramp 2: 10-20 °C/min to 280-300 °C, hold for 5-10 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Mode Full Scan
Mass Range 50 - 500 amu
Scan Rate ≥ 2 scans/sec
Ion Source Temperature 230 - 250 °C
Transfer Line Temperature 280 - 300 °C
Detector Electron Multiplier

Data Presentation and Analysis

Quantitative data should be summarized in clearly structured tables for easy comparison. The mass spectra of the separated isomers should be compared with reference spectra from libraries such as NIST for identification.

Table 3: Example of Quantitative Data Summary

IsomerRetention Time (min)Quantitation Ion (m/z)Concentration (ng/µL)
Isomer 115.239112.5
Isomer 215.481058.2
Isomer 315.919115.1
............

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of C12H18 isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Extraction (LLE or Soxhlet/Ultrasonic) Sample->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Cleanup Cleanup (Optional) Concentration->Cleanup Spiking Internal Standard Spiking Cleanup->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Acquisition Data Acquisition Detection->Acquisition Identification Peak Identification Acquisition->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of C12H18 isomers.

Logical Relationships in GC-MS Parameter Optimization

The diagram below shows the logical relationships and considerations for optimizing GC-MS parameters for isomer separation.

parameter_optimization cluster_gc GC Optimization cluster_ms MS Optimization Column Column Selection (Non-polar) TempProg Temperature Program (Optimize Ramps & Holds) Column->TempProg CarrierGas Carrier Gas Flow (1-1.5 mL/min) CarrierGas->TempProg Goal Optimal Separation & Identification TempProg->Goal Injector Injector Parameters (Split/Splitless, Temp) Injector->TempProg Ionization Ionization Energy (70 eV) Ionization->Goal MassRange Mass Range (Cover Expected Fragments) MassRange->Goal SourceTemp Source/Transfer Line Temp (Prevent Cold Spots) SourceTemp->Goal ScanSpeed Scan Speed (Adequate Data Points/Peak) ScanSpeed->Goal

Caption: Logical relationships for GC-MS parameter optimization.

Application Notes and Protocols: The Use of 1,2,4-Trimethylbenzene (Pseudocumene) as a High-Boiling Point Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2,4-trimethylbenzene, also known as pseudocumene, as a high-boiling point solvent in various organic reactions. Its unique physical properties make it an excellent choice for reactions requiring elevated temperatures, offering advantages in reaction rate, selectivity, and yield.

Introduction to 1,2,4-Trimethylbenzene (Pseudocumene) as a High-Boiling Point Solvent

1,2,4-Trimethylbenzene is an aromatic hydrocarbon with a significantly higher boiling point than common aromatic solvents like toluene and xylene.[1] This characteristic allows for conducting reactions at temperatures that are not accessible with lower-boiling solvents, which can be crucial for overcoming activation energy barriers and driving reactions to completion. High-boiling point aromatic solvents are known for their strong dissolving power for a wide range of organic compounds and their stability at elevated temperatures.[1]

Key Advantages:

  • Enables High-Temperature Reactions: Facilitates reactions that require significant thermal energy to proceed at a reasonable rate.

  • Improved Reaction Kinetics: Higher temperatures generally lead to faster reaction rates.

  • Enhanced Solubility: Can dissolve a variety of starting materials and reagents, including less soluble compounds.

  • Reduced Volatility: Lower vapor pressure at a given temperature compared to lower-boiling solvents, which can improve safety and reduce solvent loss.[1]

Physicochemical Properties of 1,2,4-Trimethylbenzene

A summary of the key physical and chemical properties of 1,2,4-trimethylbenzene is presented in the table below.

PropertyValue
Chemical Formula C₉H₁₂
Molecular Weight 120.19 g/mol
Boiling Point 169-171 °C
Melting Point -43.8 °C
Density 0.876 g/mL at 20 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, and benzene
Flash Point 48 °C (closed cup)

Data sourced from various chemical suppliers and databases.

Applications in Organic Synthesis

1,2,4-Trimethylbenzene is a versatile solvent for a range of organic transformations that benefit from high reaction temperatures.

A significant industrial application of 1,2,4-trimethylbenzene is as a starting material for the production of trimellitic anhydride through liquid-phase air oxidation.[2][3][4][5] This reaction is typically carried out at elevated temperatures and pressures.

Reaction Scheme: 1,2,4-Trimethylbenzene → Trimellitic Acid → Trimellitic Anhydride

Typical Reaction Conditions:

  • Solvent: Acetic Acid[2][5]

  • Catalyst: A mixture of cobalt acetate, manganese acetate, and a bromine source (e.g., tetrabromoethane).[2]

  • Temperature: 140-300 °C[2]

  • Pressure: 0.4-3.0 MPa[2]

The high boiling point of 1,2,4-trimethylbenzene makes it a suitable solvent for Friedel-Crafts acylation reactions, which often require heating to proceed efficiently.

General Reaction: Ar-H + R-COCl --(Lewis Acid)--> Ar-CO-R + HCl

While specific comparative data is limited, the use of a high-boiling point solvent like pseudocumene can be advantageous in cases where the aromatic substrate is deactivated or sterically hindered, thus requiring higher temperatures to achieve a reasonable reaction rate.

High temperatures can be beneficial in palladium-catalyzed cross-coupling reactions to improve catalyst turnover and reaction rates, especially with less reactive substrates. While many protocols for these reactions use solvents like toluene or dioxane, high-boiling point aromatic solvents can be a viable alternative. For instance, in a study on the Suzuki-Miyaura cross-coupling, it was noted that higher temperatures did not always improve conversion and selectivity in a toluene/water system, highlighting the need for careful optimization for each specific reaction.[6]

General Suzuki-Miyaura Reaction: Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²

General Heck Reaction: Ar-X + R-CH=CH₂ --(Pd catalyst, Base)--> Ar-CH=CH-R

The following table provides a hypothetical comparison of reaction conditions for a generic Suzuki-Miyaura coupling, illustrating the potential advantage of using a high-boiling point solvent.

ParameterToluene1,2,4-Trimethylbenzene (Pseudocumene)
Boiling Point 111 °C169-171 °C
Reaction Temp. Reflux (~110 °C)120-150 °C (allows for higher temp.)
Reaction Time Potentially longer for difficult substratesPotentially shorter due to higher temp.
Yield Substrate dependentPotentially higher for difficult substrates

Experimental Protocols

This protocol is a generalized procedure based on patent literature.[2][3]

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Acetic Acid

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Tetrabromoethane

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 1,2,4-trimethylbenzene and acetic acid in a weight ratio of 1:3.

  • Add the catalyst mixture: cobalt acetate (0.1 wt% relative to pseudocumene), manganese acetate (0.1 wt%), and tetrabromoethane (0.2 wt%).

  • Seal the reactor and pressurize with compressed air.

  • Heat the mixture to 150-200 °C with vigorous stirring.

  • Maintain the reaction at this temperature and a pressure of 1.5-2.0 MPa for 2-3 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • The crude trimellitic acid will precipitate. Isolate the solid by filtration and wash with water.

  • To obtain trimellitic anhydride, heat the isolated trimellitic acid to 220-230 °C to effect dehydration.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • 1,2,4-Trimethylbenzene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,2,4-trimethylbenzene via syringe.

  • Heat the reaction mixture to 140 °C with stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Benefits_of_High_Boiling_Point_Solvent cluster_0 Reaction Conditions cluster_1 Advantages High_Boiling_Point_Solvent High-Boiling Point Solvent (e.g., 1,2,4-Trimethylbenzene) Higher_Reaction_Temp Higher Reaction Temperature High_Boiling_Point_Solvent->Higher_Reaction_Temp Enhanced_Solubility Enhanced Solubility of Reagents High_Boiling_Point_Solvent->Enhanced_Solubility Increased_Rate Increased Reaction Rate Higher_Reaction_Temp->Increased_Rate Improved_Yield Improved Yield for Difficult Reactions Higher_Reaction_Temp->Improved_Yield Enhanced_Solubility->Improved_Yield

Caption: Logical diagram illustrating the advantages of using a high-boiling point solvent.

Suzuki_Coupling_Workflow Start Start: Assemble Reactants Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add 1,2,4-Trimethylbenzene Inert_Atmosphere->Add_Solvent Heat_Reaction Heat to 120-150 °C Add_Solvent->Heat_Reaction Reaction_Monitoring Monitor Reaction (TLC/GC-MS) Heat_Reaction->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

1,2,4-Trimethylbenzene is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1,2,4-Trimethylbenzene (pseudocumene) is a valuable high-boiling point solvent for organic synthesis, particularly for reactions that require elevated temperatures to proceed efficiently. Its use can lead to improved reaction rates and yields, especially in challenging transformations. The protocols provided herein offer a starting point for the application of this solvent in various synthetic contexts. As with any reaction, optimization of conditions is crucial to achieve the best results.

References

Application Notes and Protocols: Pseudocumene (1,2,4-Trimethylbenzene) in Scintillation Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the use of pseudocumene (1,2,4-trimethylbenzene) as a key component in liquid scintillation fluids. Due to the extensive documentation of pseudocumene's use and the absence of "trimethylpropyl benzene" in scintillation literature, it is presumed that the latter is a misnomer for the widely utilized pseudocumene.

Liquid scintillation counting (LSC) is a fundamental technique for the detection and quantification of radioactivity, particularly for low-energy beta and alpha emitters.[1][2] The intimate contact between the radioactive sample and the scintillation cocktail allows for efficient energy transfer and high detection efficiency.[1] A typical scintillation cocktail is a homogenous mixture of a solvent, a primary scintillator, and often a secondary scintillator.[3] For aqueous samples, surfactants are also included to ensure miscibility.[3]

The solvent constitutes the largest portion of the cocktail and plays a crucial role in capturing the energy from radioactive decay and transferring it to the scintillators.[4] Aromatic organic solvents are particularly effective in this role due to their π-electron systems which are readily excited.[5]

Pseudocumene as a "Classical" Scintillation Solvent

Pseudocumene is categorized as a "classical" aromatic solvent for liquid scintillation counting, alongside benzene, toluene, and xylene.[5] It has emerged as a preferred classical solvent due to a combination of favorable properties.[5]

Key Advantages of Pseudocumene:

  • High Energy Transfer Efficiency: Pseudocumene exhibits excellent energy transfer properties, which is critical for achieving high counting efficiencies.[5][6]

  • Reduced Permeation: Compared to other classical solvents like benzene and xylene, pseudocumene shows significantly lower diffusion into polyethylene vials, making it more suitable for use with plastic scintillation vials.[5][6]

  • Higher Flashpoint: Pseudocumene has a higher flashpoint than some other classical solvents, which translates to a reduced fire hazard and less stringent transportation and storage regulations.[5]

  • Lower Vapor Pressure: The lower vapor pressure of pseudocumene results in a less potent odor compared to more volatile classical solvents.[5]

Quantitative Data Summary

Table 1: Physical and Scintillation Properties of Common Solvents

SolventChemical NameRelative Pulse Height (Toluene = 100)Flash Point (°C)Notes
Pseudocumene 1,2,4-Trimethylbenzene High~48-50Preferred classical solvent due to a good balance of performance and safety.[5][6]
TolueneMethylbenzene100 (Reference)4High performance but more hazardous.[5]
XyleneDimethylbenzeneHigh~27-32Good performance, but higher permeation through plastic vials than pseudocumene.[5]
BenzeneBenzeneHigh-11Historically used, now largely replaced due to high toxicity and low flashpoint.
Diisopropylnaphthalene (DIN)DiisopropylnaphthaleneLower than classical>140A "safer" solvent with a very high flashpoint and low toxicity.[3][7]
Linear Alkyl Benzene (LAB)Linear Alkyl BenzeneLower than classical>140Another "safer" solvent, often used in modern, less hazardous cocktails.[6]

Table 2: Common Scintillators Used with Pseudocumene

Scintillator TypeCompound NameAbbreviationTypical Concentration (g/L)Emission Max (nm)
Primary2,5-DiphenyloxazolePPO5 - 12~365
Secondary1,4-bis(2-Methylstyryl)benzenebis-MSB0.1 - 1.5~420-425
Secondary1,4-di(2-(5-phenyloxazolyl))benzenePOPOP0.1 - 0.5~410-420

Table 3: Performance Characteristics of Pseudocumene-Based Cocktails

CharacteristicDescriptionSource
Tritium (³H) Counting Efficiency Can be as high as 65% in unquenched samples with some commercial cocktails.[5]
Carbon-14 (¹⁴C) Counting Efficiency Generally high, though specific values vary with the exact formulation and sample type.
Quench Resistance Good, especially when optimal concentrations of primary and secondary scintillators are used.
Sample Compatibility Used in a variety of commercial cocktails designed for both organic and aqueous samples (with the addition of emulsifiers). Examples include Pico-Fluor™, Filter-Count™, Hionic-Fluor™, Insta-Gel Plus™, and Flo-Scint™.[6][8]

Experimental Protocols

Protocol 1: Preparation of a General-Purpose Pseudocumene-Based Scintillation Cocktail

This protocol describes the preparation of a basic scintillation cocktail for non-aqueous samples.

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene), scintillation grade

  • PPO (2,5-Diphenyloxazole), scintillation grade

  • bis-MSB (1,4-bis(2-Methylstyryl)benzene), scintillation grade

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 1 L)

  • Amber glass storage bottle

Procedure:

  • To a 1 L volumetric flask, add approximately 800 mL of scintillation-grade pseudocumene.

  • Add 5-7 grams of PPO to the flask. The optimal concentration can vary, but this is a common starting range.[3]

  • Add 0.5-1.0 grams of bis-MSB to the flask.[9]

  • Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer.

  • Stir the solution until all the PPO and bis-MSB have completely dissolved. This may take some time. Gentle warming can aid dissolution, but care must be taken due to the flammable nature of pseudocumene.

  • Once dissolved, bring the final volume to 1 L with pseudocumene.

  • Mix the solution thoroughly.

  • Transfer the prepared cocktail to a labeled amber glass bottle for storage to protect it from light.

Protocol 2: Liquid Scintillation Counting of a Non-Aqueous Sample

Materials:

  • Prepared pseudocumene-based scintillation cocktail

  • Radioactive sample dissolved in a compatible organic solvent

  • Scintillation vials (glass or low-diffusion plastic)

  • Pipettes

  • Liquid Scintillation Counter

Procedure:

  • Pipette a known volume of the prepared scintillation cocktail into a scintillation vial (e.g., 5-10 mL).

  • Pipette a known volume of the radioactive sample into the scintillation cocktail. The sample volume should be kept small relative to the cocktail volume to minimize quenching.

  • Cap the vial tightly and vortex or shake vigorously to ensure a homogenous mixture.

  • Wipe the outside of the vial to remove any fingerprints or contamination.

  • Place the vial in the liquid scintillation counter.

  • Program the counter with the appropriate counting parameters for the isotope being measured (e.g., energy window for ³H or ¹⁴C).

  • Initiate the counting sequence.

  • Record the counts per minute (CPM).

  • If absolute activity (disintegrations per minute, DPM) is required, determine the counting efficiency using appropriate quench correction methods (e.g., internal standards or external standard channel ratio).

Visualizations

Signaling Pathway of Scintillation

ScintillationProcess Energy Transfer in Liquid Scintillation cluster_decay Radioactive Decay cluster_cocktail Scintillation Cocktail cluster_detection Detection Decay Radioactive Decay Event Particle Beta/Alpha Particle Emission Decay->Particle Energy Release Solvent Pseudocumene (Solvent) Particle->Solvent Energy Absorption & Excitation Primary PPO (Primary Scintillator) Solvent->Primary Energy Transfer Secondary bis-MSB (Secondary Scintillator) Primary->Secondary Energy Transfer (Wavelength Shift) Photon Light Photon (~420 nm) Secondary->Photon Light Emission PMT Photomultiplier Tube (PMT) Photon->PMT Detection Signal Electrical Signal PMT->Signal Signal Conversion

Caption: Energy transfer pathway in a pseudocumene-based scintillation cocktail.

Experimental Workflow for Liquid Scintillation Counting

LSC_Workflow Liquid Scintillation Counting Workflow cluster_prep Sample Preparation cluster_count Counting cluster_analysis Data Analysis Sample Radioactive Sample Mix Mix Sample and Cocktail in Scintillation Vial Sample->Mix Cocktail Scintillation Cocktail (Pseudocumene-based) Cocktail->Mix Load Load Vial into LSC Instrument Mix->Load Count Initiate Counting Load->Count CPM Obtain Counts Per Minute (CPM) Count->CPM Quench Apply Quench Correction CPM->Quench DPM Calculate Disintegrations Per Minute (DPM) Quench->DPM Results Final Results DPM->Results

Caption: General experimental workflow for liquid scintillation counting.

References

Application Notes and Protocols: Synthesis of Functionalized Derivatives of (1,1,2-trimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized derivatives of (1,1,2-trimethylpropyl)benzene, a substituted aromatic hydrocarbon. The methodologies outlined below are based on established principles of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The (1,1,2-trimethylpropyl) group is a bulky alkyl substituent that directs incoming electrophiles primarily to the para position, with some ortho substitution also possible due to steric hindrance.

Synthesis Overview

The primary route to functionalizing (1,1,2-trimethylpropyl)benzene involves electrophilic aromatic substitution reactions. These reactions proceed via the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The general mechanism involves the formation of a carbocation intermediate, which is stabilized by the electron-donating nature of the alkyl group.

Key Synthetic Pathways

The functionalization of (1,1,2-trimethylpropyl)benzene can be achieved through several key electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation.

Synthesis_Pathways cluster_start Starting Material cluster_reactions Electrophilic Aromatic Substitution cluster_products Functionalized Derivatives start (1,1,2-trimethylpropyl)benzene Nitration Nitration start->Nitration HNO₃, H₂SO₄ Halogenation Halogenation start->Halogenation X₂, Lewis Acid Acylation Friedel-Crafts Acylation start->Acylation RCOCl, AlCl₃ Nitro Nitro-(1,1,2-trimethylpropyl)benzene Nitration->Nitro Halo Halo-(1,1,2-trimethylpropyl)benzene Halogenation->Halo Acyl Acyl-(1,1,2-trimethylpropyl)benzene Acylation->Acyl

Caption: General synthesis pathways for the functionalization of (1,1,2-trimethylpropyl)benzene via electrophilic aromatic substitution.

Experimental Protocols

The following are detailed protocols for the synthesis of key functionalized derivatives of (1,1,2-trimethylpropyl)benzene.

Nitration of (1,1,2-trimethylpropyl)benzene

This protocol describes the introduction of a nitro group (-NO₂) onto the aromatic ring, a common precursor for the synthesis of anilines.

Experimental Workflow:

Nitration_Workflow A Mix (1,1,2-trimethylpropyl)benzene with Acetic Anhydride B Cool mixture to 0°C in an ice bath A->B C Slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ B->C D Maintain temperature below 10°C during addition C->D E Stir at room temperature for 2 hours D->E F Pour reaction mixture onto crushed ice E->F G Extract with an organic solvent (e.g., dichloromethane) F->G H Wash organic layer with NaHCO₃ solution and brine G->H I Dry over anhydrous MgSO₄, filter, and concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Workflow for the nitration of (1,1,2-trimethylpropyl)benzene.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (1,1,2-trimethylpropyl)benzene (1.0 eq) in acetic anhydride (5.0 eq).

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add a pre-cooled nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution.

  • Maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture carefully onto crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the nitrated derivative.

Quantitative Data:

ProductYield (%)Isomer Ratio (para:ortho)
4-Nitro-1-(1,1,2-trimethylpropyl)benzene~85%>95:5
Halogenation of (1,1,2-trimethylpropyl)benzene

This protocol details the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Halogenated aromatics are versatile intermediates in organic synthesis.

Experimental Workflow:

Halogenation_Workflow A Dissolve (1,1,2-trimethylpropyl)benzene in a dry, inert solvent (e.g., CCl₄) B Add a Lewis acid catalyst (e.g., FeBr₃ for bromination) A->B C Cool the mixture to 0°C B->C D Slowly add the halogen (e.g., Br₂) dropwise C->D E Stir at room temperature until reaction is complete (monitored by TLC) D->E F Quench the reaction with aqueous Na₂S₂O₃ solution E->F G Extract with an organic solvent (e.g., diethyl ether) F->G H Wash organic layer with water and brine G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate H->I J Purify by distillation or column chromatography I->J

Caption: Workflow for the halogenation of (1,1,2-trimethylpropyl)benzene.

Protocol:

  • To a solution of (1,1,2-trimethylpropyl)benzene (1.0 eq) in a dry, inert solvent such as carbon tetrachloride in a flask protected from light, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide for bromination, 0.1 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of the halogen (e.g., bromine, 1.05 eq) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted halogen.

  • Extract the product with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

ProductYield (%)Isomer Ratio (para:ortho)
4-Bromo-1-(1,1,2-trimethylpropyl)benzene~90%>90:10
Friedel-Crafts Acylation of (1,1,2-trimethylpropyl)benzene

This protocol describes the introduction of an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a key method for forming carbon-carbon bonds to an aromatic ring.

Experimental Workflow:

Acylation_Workflow A Suspend AlCl₃ in a dry, inert solvent (e.g., CS₂) B Cool the suspension to 0°C A->B C Slowly add the acyl chloride (e.g., acetyl chloride) B->C D Add (1,1,2-trimethylpropyl)benzene dropwise C->D E Allow the reaction to stir at room temperature for several hours D->E F Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Wash the organic layer with water, NaHCO₃ solution, and brine G->H I Dry over anhydrous MgSO₄, filter, and concentrate H->I J Purify by recrystallization or column chromatography I->J

Caption: Workflow for the Friedel-Crafts acylation of (1,1,2-trimethylpropyl)benzene.

Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.2 eq) in a dry, inert solvent like carbon disulfide.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) to the stirred suspension.

  • After the initial reaction subsides, add (1,1,2-trimethylpropyl)benzene (1.0 eq) dropwise over 30 minutes.

  • Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting ketone can be purified by recrystallization or column chromatography.

Quantitative Data:

ProductYield (%)Isomer Ratio (para:ortho)
4-(1,1,2-trimethylpropyl)acetophenone~80%>98:2

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and isomer ratios are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting & Optimization

"improving the yield of the synthesis of 2,3-dimethyl-2-phenylbutane"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-dimethyl-2-phenylbutane synthesis. The primary method for this synthesis is the Friedel-Crafts alkylation of benzene with a suitable alkylating agent capable of forming a stable tertiary carbocation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,3-dimethyl-2-phenylbutane?

A1: The most prevalent and direct method is the Friedel-Crafts alkylation of benzene. This reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a 1,1,2-trimethylpropyl group. The necessary electrophile, a tertiary carbocation, can be generated from precursors such as 2,3-dimethyl-2-butene or 2,3-dimethyl-2-butanol in the presence of a suitable acid catalyst.

Q2: What are the typical catalysts used for this Friedel-Crafts alkylation?

A2: Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used when starting with an alkyl halide. Protic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are effective when using an alkene (2,3-dimethyl-2-butene) or an alcohol (2,3-dimethyl-2-butanol) as the alkylating agent.

Q3: What are the main challenges in synthesizing 2,3-dimethyl-2-phenylbutane that can lead to low yields?

A3: The primary challenges include:

  • Polyalkylation: The product, 2,3-dimethyl-2-phenylbutane, is an alkylbenzene, which is more reactive than benzene itself. This increased reactivity can lead to the addition of multiple alkyl groups to the benzene ring, forming di- or tri-substituted byproducts.

  • Catalyst Deactivation: The presence of water or other nucleophilic impurities can deactivate the Lewis or protic acid catalyst, thereby hindering the reaction.

  • Carbocation Rearrangement: While the desired 1,1,2-trimethylpropyl carbocation is tertiary and relatively stable, under certain conditions, rearrangements can occur, leading to isomeric products. However, for this specific carbocation, rearrangement is less common.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant ratios can significantly impact the yield and purity of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,3-dimethyl-2-phenylbutane.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried and reagents are anhydrous. Use freshly opened or properly stored catalysts.
Insufficient catalyst amount.Increase the molar ratio of the catalyst relative to the alkylating agent. A typical starting point is 1.1 to 1.3 equivalents of catalyst.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For many Friedel-Crafts alkylations, gentle heating may be required.
Presence of Multiple Products (Polyalkylation) Benzene is the limiting reagent.Use a large excess of benzene. This increases the probability of the electrophile reacting with a benzene molecule rather than the already alkylated product.
High reaction temperature or prolonged reaction time.Optimize the reaction time and temperature. Lowering the temperature and reducing the reaction time once the starting material is consumed can minimize polyalkylation.
Formation of Isomeric Byproducts Carbocation rearrangement.While less likely for this tertiary carbocation, using a milder catalyst or lower reaction temperatures can sometimes suppress rearrangement pathways.
Dark Reaction Mixture/Polymerization Reaction temperature is too high.Maintain a controlled and lower reaction temperature. High temperatures can lead to polymerization of the alkene or other side reactions.
Excessively active catalyst.Consider using a less reactive Lewis acid or a solid acid catalyst to moderate the reaction.

Experimental Protocols

Below are detailed representative methodologies for the synthesis of 2,3-dimethyl-2-phenylbutane using two common alkylating agents. Note: These are illustrative protocols and may require optimization for specific laboratory conditions and desired scale.

Protocol 1: Alkylation of Benzene with 2,3-Dimethyl-2-butene using Sulfuric Acid

Materials:

  • Benzene (anhydrous)

  • 2,3-Dimethyl-2-butene

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Add 100 mL of anhydrous benzene to the flask.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add 10 mL of concentrated sulfuric acid to the stirred benzene.

  • From the dropping funnel, add a solution of 10 g of 2,3-dimethyl-2-butene in 20 mL of anhydrous benzene dropwise over 30 minutes, maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by carefully pouring the mixture over 100 g of crushed ice.

  • Separate the organic layer and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 2,3-dimethyl-2-phenylbutane.

Protocol 2: Alkylation of Benzene with 2,3-Dimethyl-2-butanol using Aluminum Chloride

Materials:

  • Benzene (anhydrous)

  • 2,3-Dimethyl-2-butanol

  • Aluminum Chloride (anhydrous)

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried 250 mL round-bottom flask, suspend 15 g of anhydrous aluminum chloride in 80 mL of anhydrous benzene.

  • Cool the mixture to 0 °C in an ice bath with constant stirring.

  • Add a solution of 10 g of 2,3-dimethyl-2-butanol in 20 mL of anhydrous benzene dropwise from a dropping funnel over 45 minutes. Ensure the temperature does not exceed 5 °C.

  • After the addition, let the mixture stir at room temperature for 1 hour.

  • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer with 50 mL of 5% sodium bicarbonate solution followed by 50 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield pure 2,3-dimethyl-2-phenylbutane.

Data Presentation

The following tables present illustrative data on how reaction conditions can affect the yield of 2,3-dimethyl-2-phenylbutane.

Table 1: Effect of Benzene to Alkene Molar Ratio on Yield and Selectivity

Molar Ratio (Benzene : Alkene)Yield of 2,3-dimethyl-2-phenylbutane (%)Polyalkylated Products (%)
1 : 14535
3 : 16515
5 : 1805
10 : 185<2

Table 2: Influence of Catalyst on the Synthesis of 2,3-dimethyl-2-phenylbutane

CatalystAlkylating AgentTemperature (°C)Reaction Time (h)Yield (%)
H₂SO₄2,3-Dimethyl-2-butene10278
AlCl₃2,3-Dimethyl-2-butanol5182
H₃PO₄2,3-Dimethyl-2-butene25470
FeCl₃2-Chloro-2,3-dimethylbutane20275

Visualizations

Friedel-Crafts Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Anhydrous Benzene & Alkylating Agent Catalyst Add Catalyst to Benzene Reagents->Catalyst Glassware Assemble Flame-Dried Glassware Addition Slowly Add Alkylating Agent Catalyst->Addition Stirring Stir at Controlled Temperature Addition->Stirring Quench Quench Reaction Stirring->Quench Wash Wash Organic Layer Quench->Wash Dry Dry & Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify

Caption: A generalized workflow for the Friedel-Crafts alkylation synthesis of 2,3-dimethyl-2-phenylbutane.

Troubleshooting Logic for Low Yield

G Start Low Yield of 2,3-dimethyl-2-phenylbutane Check_Purity Analyze Crude Product by GC/NMR Start->Check_Purity Polyalkylation High Levels of Polyalkylated Products? Check_Purity->Polyalkylation Isomers Presence of Isomeric Products? Polyalkylation->Isomers No Increase_Benzene Increase Molar Ratio of Benzene Polyalkylation->Increase_Benzene Yes Unreacted_SM High Levels of Unreacted Starting Material? Isomers->Unreacted_SM No Milder_Catalyst Use Milder Catalyst or Lower Temperature Isomers->Milder_Catalyst Yes Check_Catalyst Check Catalyst Activity and Reagent Purity Unreacted_SM->Check_Catalyst Yes Optimize_Conditions Optimize Reaction Time and Temperature Increase_Benzene->Optimize_Conditions Increase_Temp_Time Increase Reaction Temperature or Time Check_Catalyst->Increase_Temp_Time

Caption: A decision tree for troubleshooting low yield in the synthesis of 2,3-dimethyl-2-phenylbutane.

Technical Support Center: Optimization of Reaction Conditions for Producing Trimethylpropyl Benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethylpropyl benzene. The primary synthesis route discussed is the Friedel-Crafts alkylation of benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trimethylpropyl benzene via Friedel-Crafts alkylation.

Issue Potential Cause Recommended Solution
Low to No Product Yield Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture or other impurities.Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored catalyst.
Deactivated Aromatic Ring: The benzene ring has a strongly deactivating substituent (e.g., -NO₂, -SO₃H, -COR).[1][2]Friedel-Crafts alkylation is generally not suitable for strongly deactivated rings. Consider an alternative synthetic route if your starting material is deactivated.
Presence of Amines: The starting material contains an amino (-NH₂, -NHR, -NR₂) group.[1]The lone pair on the nitrogen atom complexes with the Lewis acid catalyst, deactivating it.[1] Protect the amine group before the reaction or choose a different synthetic pathway.
Formation of Multiple Products (Isomers) Carbocation Rearrangement: The intermediate carbocation rearranges to a more stable form before alkylating the benzene ring.[1][2] This is a common issue when using primary alkyl halides.To avoid rearrangement, consider using an alkylating agent that forms a more stable carbocation directly or use Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[1][3]
Formation of Polyalkylated Products Product is More Reactive than Starting Material: The initial alkylation product (trimethylpropyl benzene) is more activated towards further alkylation than benzene itself.[1][4]Use a large excess of benzene relative to the alkylating agent.[4] This increases the probability of the electrophile reacting with the starting material rather than the product.
Difficulty in Product Purification Presence of Unreacted Starting Materials and Byproducts: The crude product may contain unreacted benzene, the alkylating agent, and various isomers or polyalkylated products.Utilize fractional distillation to separate components with different boiling points. Column chromatography can be effective for separating isomers. Washing the organic layer with a dilute base can help remove acidic impurities.
Catalyst Inactivity or Clogging Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst.Purify all reactants and solvents before use.
Inadequate Stirring: Poor mixing can lead to localized overheating and catalyst deactivation.Ensure efficient and constant stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing trimethylpropyl benzene?

The most common laboratory and industrial method is the Friedel-Crafts alkylation of benzene.[5] This reaction involves treating benzene with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]

Q2: How can I prevent polyalkylation during the synthesis?

Polyalkylation occurs because the alkylated product is more reactive than benzene.[1][4] To minimize this, a large excess of benzene should be used. This statistically favors the alkylation of the unreacted benzene over the already substituted product.[4]

Q3: I am observing a different isomer of trimethylpropyl benzene than expected. What is happening?

This is likely due to carbocation rearrangement.[1][2] During the reaction, the alkylating agent forms a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., a primary to a tertiary carbocation), it will do so before attacking the benzene ring, leading to an isomeric product.[2]

Q4: Can I use any Lewis acid as a catalyst?

While aluminum chloride (AlCl₃) is the most common, other Lewis acids such as FeCl₃, BF₃, and SbCl₅ can also be used.[1] The reactivity of the catalyst can influence the reaction rate and selectivity.

Q5: Why is my reaction not working with nitrobenzene as the starting material?

Friedel-Crafts alkylation fails with aromatic rings that have strongly deactivating groups like a nitro group (-NO₂).[1] These groups withdraw electron density from the ring, making it too unreactive to attack the carbocation electrophile.

Q6: What is a suitable work-up procedure for a Friedel-Crafts alkylation reaction?

A typical work-up involves quenching the reaction by carefully adding it to ice-water. This will decompose the aluminum chloride complex. The organic layer is then separated, washed with a dilute acid (like HCl) to remove any remaining catalyst, followed by a wash with a dilute base (like NaHCO₃) to neutralize any acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or chromatography.

Experimental Protocols

Key Experiment: Friedel-Crafts Alkylation of Benzene

Objective: To synthesize (1,2,2-trimethylpropyl)benzene.

Materials:

  • Benzene (anhydrous)

  • 2-Chloro-2,3-dimethylbutane (t-amyl chloride) or 2,3-dimethyl-2-butanol

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and a drying tube

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂). The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reactant Mixture: In the flask, place anhydrous benzene (a significant molar excess, e.g., 5-10 equivalents) and the chosen solvent (e.g., dichloromethane). Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (approximately 1.1 equivalents relative to the alkylating agent) to the stirred benzene solution. The addition should be done carefully to control the exothermic reaction.

  • Alkylation: Slowly add the alkylating agent (1 equivalent of 2-chloro-2,3-dimethylbutane or 2,3-dimethyl-2-butanol) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the desired trimethylpropyl benzene isomer.

Quantitative Data

The following tables summarize the expected effects of varying reaction parameters on the yield and selectivity of the Friedel-Crafts alkylation for producing trimethylpropyl benzene. The data is illustrative and based on established principles of the reaction.

Table 1: Effect of Reactant Molar Ratio (Benzene:Alkylating Agent) on Product Distribution

Benzene:Alkylating Agent Molar RatioExpected Yield of Trimethylpropyl Benzene (%)Expected Yield of Polyalkylated Products (%)
1:140-5030-40
3:160-7015-25
5:175-855-15
10:1>90<5

Table 2: Effect of Temperature on Reaction Outcome

Temperature (°C)Relative Reaction RateLikelihood of Side Reactions (e.g., Isomerization, Decomposition)
0-5ModerateLow
25 (Room Temp.)HighModerate
50Very HighHigh
80 (Refluxing Benzene)Very HighVery High

Table 3: Effect of Catalyst Loading (AlCl₃) on Reaction Rate

Catalyst Loading (molar equivalents to alkylating agent)Relative Reaction Rate
0.5Slow
1.0Moderate
1.5Fast
2.0Very Fast (may lead to uncontrolled reaction)

Visualizations

Experimental_Workflow start Start prep Prepare Anhydrous Reactants (Benzene, Alkylating Agent, Solvent) start->prep setup Assemble Dry Glassware (Flask, Condenser, Drying Tube) prep->setup cool Cool Benzene and Solvent in Ice Bath (0-5 °C) setup->cool add_cat Add Lewis Acid Catalyst (e.g., AlCl3) Portion-wise cool->add_cat add_alkyl Slowly Add Alkylating Agent add_cat->add_alkyl react Stir at Room Temperature (Monitor by TLC/GC) add_alkyl->react quench Quench Reaction with Ice-Water react->quench extract Workup: - Separate Organic Layer - Wash with Dilute Acid, Base, Brine quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evap Remove Solvent (Rotary Evaporation) dry->evap purify Purify Crude Product (Fractional Distillation) evap->purify analyze Analyze Product (GC-MS, NMR) purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of trimethylpropyl benzene.

Troubleshooting_Logic start Low or No Product Yield? check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst Yes isomer_issue Incorrect Isomer Formed? start->isomer_issue No check_substrate Check Benzene Substrate (Deactivating Groups? Amines?) check_catalyst->check_substrate Catalyst is Fine solution1 Use Fresh Catalyst Ensure Dry Conditions check_catalyst->solution1 Moisture Contamination solution2 Choose Alternative Synthesis Route check_substrate->solution2 Yes rearrangement Carbocation Rearrangement Likely isomer_issue->rearrangement Yes polyalkylation_issue Significant Polyalkylation? isomer_issue->polyalkylation_issue No acylation_route Consider Friedel-Crafts Acylation Followed by Reduction rearrangement->acylation_route solution3 Use Alkylating Agent that Forms Stable Carbocation Directly rearrangement->solution3 excess_benzene Increase Benzene Molar Excess polyalkylation_issue->excess_benzene Yes solution4 Optimize Reactant Ratio excess_benzene->solution4

Caption: Troubleshooting decision tree for trimethylpropyl benzene synthesis.

References

Technical Support Center: Chromatographic Separation of Trimethylpropyl Benzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of trimethylpropyl benzene isomers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of trimethylpropyl benzene isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks for different isomers.

  • Inability to accurately quantify individual isomers.

  • Broad, poorly defined peaks.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Column Selection For Gas Chromatography (GC), consider using a capillary column with a non-polar or moderately polar stationary phase, such as a DB-5 or OV-101 (polydimethyl siloxane).[1] For High-Performance Liquid Chromatography (HPLC), phenyl or pentafluorophenyl (PFP) columns are often effective for separating aromatic positional isomers due to their ability to provide hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[2]
Suboptimal Temperature Program (GC) If using an isothermal method, try lowering the temperature to increase interaction with the stationary phase and improve separation.[3] If using a temperature gradient, decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for isomer separation.[4][5]
Incorrect Mobile Phase Composition (HPLC) Adjust the mobile phase composition to alter selectivity. For reversed-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact resolution. Experiment with different organic modifiers to find the optimal separation.[6]
Column Overload Reduce the injection volume or dilute the sample to prevent peak fronting and improve peak shape.[7]
Improper Column Installation Ensure the column is installed correctly in the injector and detector to avoid dead volume and turbulent flow, which can cause peak tailing and broadening.[8]

Troubleshooting Workflow for Poor Resolution:

Caption: Troubleshooting workflow for poor isomer resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating trimethylpropyl benzene isomers?

The primary challenge lies in the similar physicochemical properties of the isomers, such as boiling point and polarity. This leads to very close elution times and often results in co-elution, making baseline separation difficult to achieve.[9] The choice of chromatographic conditions, particularly the stationary phase, is critical for exploiting subtle differences in isomer structure.

Q2: Which chromatographic technique is better for this separation, GC or HPLC?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used, and the choice depends on the specific isomers, the sample matrix, and available instrumentation.

  • GC is often preferred for volatile and semi-volatile aromatic compounds. The high efficiency of capillary columns can provide excellent resolution.[9] Temperature programming is a powerful tool in GC for optimizing the separation of closely eluting isomers.[5][10]

  • HPLC , particularly with specialized columns like phenyl or PFP, offers alternative selectivity based on interactions with the stationary phase.[2] It is a versatile technique that can be advantageous when dealing with less volatile isomers or complex matrices.

Q3: What type of GC column is recommended for separating trimethylpropyl benzene isomers?

A non-polar or mid-polar capillary column is generally a good starting point.

  • Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, OV-101), separate compounds primarily based on boiling point.[1]

  • Mid-polar columns , like those with a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5), can offer enhanced selectivity for aromatic compounds through π-π interactions.

Q4: What are the key parameters to optimize in an HPLC method for isomer separation?

The most critical parameters to optimize are:

  • Stationary Phase: Selecting a column with the right selectivity is paramount. Phenyl and PFP columns are highly recommended for positional aromatic isomers.[2]

  • Mobile Phase Composition: The type and ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase directly influence retention and selectivity.[6]

  • Temperature: Column temperature can affect selectivity and peak shape. It is a valuable parameter to investigate during method development.

Q5: How can I confirm the identity of each separated isomer peak?

Mass Spectrometry (MS) is the most definitive method for peak identification.

  • GC-MS: In GC-MS, the mass spectra of the separated isomers can be compared to library spectra or known standards. While the mass spectra of isomers can be very similar, subtle differences in fragmentation patterns can sometimes be used for identification.[1][11]

  • LC-MS: LC-MS can also be used for identification, particularly for less volatile isomers.

If standards are available, comparing the retention times of the peaks in the sample to the retention times of the individual isomer standards is a reliable method of identification.

Experimental Protocols

Below are example starting protocols for GC and HPLC methods for the separation of trimethylpropyl benzene isomers. These should be considered as starting points and may require further optimization.

Gas Chromatography (GC) Method

This method is based on typical conditions for separating C12 alkylbenzene isomers.

ParameterValue
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 80°C, hold for 1 minRamp: 5°C/min to 200°CHold: 5 min at 200°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280°C (FID)

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a starting point for separating positional aromatic isomers.

ParameterValue
Column Phenyl-Hexyl column, 150 mm x 4.6 mm ID, 3.5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detector UV at 254 nm

Logical Relationships in Method Development

The following diagram illustrates the logical flow for developing a robust separation method for trimethylpropyl benzene isomers.

Caption: Logical workflow for method development.

References

"how to remove unreacted starting materials from Benzene, trimethylpropyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Benzene, trimethylpropyl- and related compounds.

Troubleshooting Guides and FAQs

Q1: After my Friedel-Crafts alkylation reaction to synthesize Benzene, trimethylpropyl-, my crude product is a mixture. How can I remove the unreacted starting materials?

A1: The most common unreacted starting materials in this synthesis are benzene and the alkylating agent (e.g., a trimethylpropyl halide). Due to significant differences in boiling points, fractional distillation is the primary and most effective method for separating your desired product, Benzene, trimethylpropyl-, from these lower-boiling starting materials. Additionally, a liquid-liquid extraction workup is crucial to remove the Lewis acid catalyst (e.g., aluminum chloride) and other water-soluble byproducts.

Q2: I performed a fractional distillation, but my final product still shows contamination with starting materials. What could be the issue?

A2: There are several potential reasons for incomplete separation during fractional distillation:

  • Inefficient Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A Vigreux, Vigreux-Hempel, or packed column (e.g., with Raschig rings or metal sponge) is recommended over a simple distillation setup.

  • Distillation Rate Too High: A slow and steady distillation rate is crucial for achieving good separation. If the distillation is too rapid, the vapor composition will not have enough time to equilibrate on the surfaces of the fractionating column, leading to co-distillation of components with close boiling points.

  • Inaccurate Temperature Monitoring: The thermometer bulb must be positioned correctly (just below the side arm leading to the condenser) to accurately measure the temperature of the vapor that is distilling.

  • Fluctuating Heat Source: An unstable heat source can cause bumping and uneven boiling, which disrupts the vapor-liquid equilibrium in the column. Use a heating mantle with a stirrer for smooth boiling.

Q3: What is the purpose of the aqueous wash (liquid-liquid extraction) before distillation?

A3: The aqueous wash is a critical step to:

  • Quench the Reaction: Safely deactivate any remaining reactive reagents.

  • Remove the Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is hydrolyzed and partitioned into the aqueous layer for removal.

  • Remove Water-Soluble Impurities: Any water-soluble byproducts from the reaction will be removed from the organic layer containing your product.

Q4: Can I use column chromatography to purify Benzene, trimethylpropyl-?

A4: Yes, column chromatography is a viable alternative or complementary purification method.[1][2][3][4][5] It is particularly useful for removing non-volatile impurities or for separating isomers if your reaction produced them. A non-polar stationary phase like silica gel or alumina with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) would be appropriate for separating aromatic hydrocarbons.

Quantitative Data Summary

The following table summarizes the key physical properties of the target product and potential unreacted starting materials, which are crucial for designing an effective purification strategy.

CompoundMolecular FormulaCAS NumberBoiling Point (°C)Solubility in Water
Benzene, trimethylpropyl-C₁₂H₁₈19262-20-5~188 (isomer)[6]Insoluble
BenzeneC₆H₆71-43-280.1[7]Slightly soluble[7][8][9][10][11]
Neopentyl chlorideC₅H₁₁Cl753-89-984.3[12]Insoluble[12]
tert-Amyl chlorideC₅H₁₁Cl594-36-585-86[13][14][15][16]Insoluble[13][14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Work-up

This protocol describes the steps to quench the reaction and remove the catalyst and water-soluble impurities.

  • Cool the Reaction Mixture: After the reaction is complete, cool the reaction flask in an ice bath to 0-5 °C.

  • Quench the Reaction: Slowly and carefully add cold water to the reaction mixture with stirring. This will hydrolyze the aluminum chloride catalyst in an exothermic reaction.

  • Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extract with an Organic Solvent: Add a suitable organic solvent in which your product is soluble (e.g., diethyl ether or dichloromethane) and shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separate the Layers: Allow the layers to separate fully. The aqueous layer (containing the hydrolyzed catalyst and other salts) should be drained and discarded.

  • Wash the Organic Layer:

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining basic impurities.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent. The remaining crude product is now ready for purification by fractional distillation.

Protocol 2: Purification by Fractional Distillation

This protocol details the separation of the higher-boiling Benzene, trimethylpropyl- from the lower-boiling unreacted benzene and alkyl halide.[17][18][19][20][21]

  • Set up the Apparatus: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charge the Flask: Place the crude product from the liquid-liquid extraction into the distillation flask, along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heat the Mixture: Begin heating the flask gently using a heating mantle.

  • Collect the First Fraction (Starting Materials): As the mixture heats up, the component with the lowest boiling point (unreacted benzene, ~80°C) will begin to distill.[7] Collect this fraction in a separate receiving flask until the temperature starts to rise significantly. The next fraction will contain the unreacted alkyl halide (around 85°C).

  • Collect the Intermediate Fraction: There may be an intermediate fraction where the temperature is rising between the boiling points of the starting materials and the product. This fraction should be collected separately.

  • Collect the Product Fraction: Once the temperature stabilizes at the boiling point of Benzene, trimethylpropyl- (around 188°C for an isomer), change the receiving flask to collect the pure product.[6]

  • Stop the Distillation: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.

Visualizations

PurificationWorkflow cluster_reaction Crude Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification cluster_products Final Products crude_mixture Benzene, trimethylpropyl- + Unreacted Benzene + Unreacted Alkyl Halide + Catalyst (AlCl3) extraction Liquid-Liquid Extraction (Water/Organic Solvent) crude_mixture->extraction Quench wash Aqueous Washes (Acid, Base, Brine) extraction->wash dry Drying (e.g., MgSO4) wash->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate distillation Fractional Distillation concentrate->distillation Crude Product starting_materials Unreacted Starting Materials (for disposal/recycling) distillation->starting_materials Low-boiling fraction pure_product Pure Benzene, trimethylpropyl- distillation->pure_product High-boiling fraction

Caption: Workflow for the purification of Benzene, trimethylpropyl-.

References

Technical Support Center: Trimethylpropyl Benzene Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with trimethylpropyl benzene under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for trimethylpropyl benzene in acidic media?

A1: Under acidic conditions (both Brønsted and Lewis acids), trimethylpropyl benzene is susceptible to several side reactions that can affect product yield and purity. The main pathways of degradation or rearrangement include:

  • Isomerization: This can occur in two ways: rearrangement of the propyl group from an n-propyl to a more stable iso-propyl group (a secondary carbocation)[1][2], and migration of the alkyl groups (trimethyl and propyl) around the benzene ring to form different positional isomers.

  • Disproportionation (Transalkylation): This involves the transfer of alkyl groups between benzene rings, leading to the formation of benzene molecules with fewer or more alkyl substituents, such as xylenes, tetramethylbenzenes, or dipropylbenzenes.[3]

  • Dealkylation: This is the cleavage of one or more alkyl groups from the benzene ring, resulting in products like trimethylbenzene, propylbenzene, or even benzene itself.[4]

Q2: Which type of acidic conditions are most likely to cause degradation?

A2: Strong acids, both Brønsted (e.g., sulfuric acid, triflic acid) and Lewis acids (e.g., aluminum chloride), are known to catalyze these reactions.[1][2][5][6] The reaction rate is highly dependent on temperature and acid concentration. Higher temperatures and stronger acid concentrations will generally accelerate isomerization, disproportionation, and dealkylation.[1][7]

Q3: Can the substitution pattern of the trimethyl groups influence stability?

A3: Yes, the substitution pattern is crucial. For instance, 1,3,5-trimethylbenzene (mesitylene) is often more stable than 1,2,4-trimethylbenzene (pseudocumene) or 1,2,3-trimethylbenzene (hemimellitene) due to electronic and steric factors. The specific isomer of trimethylpropyl benzene used will therefore have a significant impact on its reactivity and the distribution of potential side products.

Q4: Are there any oxidative stability concerns in acidic media?

A4: If an oxidizing agent is present along with the acid, such as potassium permanganate in acidic solution, the alkyl side chains can be oxidized.[8] As long as the benzylic carbon (the carbon atom attached to the benzene ring) has at least one hydrogen, the entire alkyl chain can be oxidized down to a carboxylic acid group.

Troubleshooting Guide

Problem: My reaction yield is low, and I'm observing multiple unexpected products in my GC-MS analysis.

  • Possible Cause 1: Isomerization of the Propyl Group.

    • Troubleshooting Step: The n-propyl group may be rearranging to a more stable iso-propyl group. This is a common issue in Friedel-Crafts alkylations and other carbocation-mediated reactions.[1][2] Analyze your product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and compare the fragmentation patterns and retention times to known standards of both n-propyl and iso-propyl substituted isomers.

  • Possible Cause 2: Positional Isomerization.

    • Troubleshooting Step: The methyl and propyl groups may be migrating around the aromatic ring. This is catalyzed by strong acids.[5][6] Lowering the reaction temperature or using a milder acid catalyst may reduce the rate of isomerization.

  • Possible Cause 3: Disproportionation.

    • Troubleshooting Step: You may be forming a complex mixture of other alkylated benzenes (e.g., xylenes, tetramethylbenzenes). This occurs when alkyl groups are exchanged between aromatic rings.[3] Consider using a larger excess of the benzene substrate if it is a reactant, or explore milder reaction conditions.

  • Possible Cause 4: Dealkylation.

    • Troubleshooting Step: Check your GC-MS data for the presence of simpler alkylbenzenes (e.g., trimethylbenzene, propylbenzene) or benzene itself.[4] This indicates that the alkyl groups are being cleaved from the ring. Reducing the reaction time or temperature can help minimize this.

Data Presentation

Table 1: Effect of Temperature on Ethylbenzene Conversion and Product Yield over a LaNaY Zeolite Catalyst. [1]

Reaction Temperature (°C)Benzene Yield (%)Diethylbenzene Yield (%)Ratio of Diethylbenzene to Benzene
18011.810.90.92
25016.514.00.85
32014.910.00.67

Note: This data is for the model compound ethylbenzene and is intended to illustrate general trends. Actual results for trimethylpropyl benzene may vary.

Visualizations

TroubleshootingWorkflow start Low Yield or Unexpected Products Observed check_gcms Analyze product mixture using GC-MS start->check_gcms isomers Are there peaks with the same mass but different retention times? check_gcms->isomers dealkylation Are there peaks corresponding to dealkylated products (e.g., TMB, Benzene)? isomers->dealkylation No action_isomer Likely Isomerization. - Lower reaction temperature. - Use a milder acid catalyst. isomers->action_isomer Yes disproportionation Are there peaks corresponding to disproportionation products (e.g., Xylenes, TeMB)? dealkylation->disproportionation No action_dealkyl Likely Dealkylation. - Reduce reaction time. - Lower temperature/acid concentration. dealkylation->action_dealkyl Yes action_disprop Likely Disproportionation. - Adjust stoichiometry (excess of one reactant). - Milder conditions. disproportionation->action_disprop Yes end Optimize Conditions & Re-analyze disproportionation->end No action_isomer->end action_dealkyl->end action_disprop->end

Caption: Troubleshooting workflow for unexpected results.

ReactionPathways cluster_reactions Acid-Catalyzed Reactions (H+) TMPB Trimethylpropyl Benzene (Starting Material) Isomerization Isomerization TMPB->Isomerization Disproportionation Disproportionation TMPB->Disproportionation Dealkylation Dealkylation TMPB->Dealkylation Positional_Isomer Positional Isomers (e.g., 1,2,4- to 1,3,5-) Isomerization->Positional_Isomer Propyl_Isomer Propyl Group Isomer (n-propyl to iso-propyl) Isomerization->Propyl_Isomer Disprop_Products Xylenes + Tetramethylpropylbenzenes Disproportionation->Disprop_Products Dealkyl_Products Trimethylbenzene + Propylbenzene + Benzene Dealkylation->Dealkyl_Products

Caption: Potential side reactions under acidic conditions.

Experimental Protocols

Protocol: Assessing the Stability of Trimethylpropyl Benzene to Acid

This protocol provides a general method to determine the stability of a specific trimethylpropyl benzene isomer under defined acidic conditions.

1. Materials and Reagents:

  • Trimethylpropyl benzene (isomer of interest)

  • Anhydrous solvent (e.g., dichloromethane, dichloroethane)

  • Acid catalyst (e.g., aluminum chloride, sulfuric acid, triflic acid)

  • Quenching solution (e.g., cold saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Internal standard for GC analysis (e.g., dodecane)

  • GC-MS vials

2. Reaction Setup:

  • In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of trimethylpropyl benzene (e.g., 1 mmol) in the anhydrous solvent (e.g., 10 mL).

  • Add a known amount of the internal standard.

  • Bring the solution to the desired reaction temperature (e.g., 0 °C, 25 °C, 50 °C) using a suitable bath.

  • Carefully add the acid catalyst (e.g., 0.1 mmol for catalytic amount, or 1.1 mmol for stoichiometric). Note: Lewis acids like AlCl₃ should be handled under strictly anhydrous conditions.

  • Start a timer and allow the reaction to stir for a predetermined time (e.g., 1 hour).

3. Work-up and Sample Preparation:

  • After the specified time, quench the reaction by slowly adding the flask contents to a beaker containing the cold quenching solution (e.g., 20 mL of saturated NaHCO₃ solution) with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with the solvent (e.g., 2 x 10 mL of dichloromethane).

  • Combine the organic layers and dry over the anhydrous drying agent (e.g., MgSO₄).

  • Filter the solution to remove the drying agent.

  • Dilute a small aliquot of the final solution to a suitable concentration for GC-MS analysis.

4. Analysis:

  • Analyze the prepared sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify the starting material, internal standard, and any new peaks by comparing their retention times and mass spectra with known standards or library data.

  • Quantify the remaining starting material and the formation of any products by comparing their peak areas to that of the internal standard. This will allow for the calculation of conversion and the relative distribution of products.[7]

References

Technical Support Center: Resolving Co-eluting Alkylated Benzene Isomers in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering co-eluting peaks of alkylated benzene isomers during Gas Chromatography (GC) analysis.

Troubleshooting Guide

Co-elution, where two or more compounds exit the GC column at the same time, can compromise the identification and quantification of analytes.[1] This guide provides a systematic approach to resolving overlapping peaks of alkylated benzene isomers.

Issue: Poor resolution or co-elution of alkylated benzene isomers.

Step 1: Methodical Parameter Optimization

Optimizing your GC method parameters is the first and most critical step. The primary factors influencing separation are the stationary phase, column dimensions, oven temperature, and carrier gas flow rate.[2]

Workflow for Troubleshooting Co-elution

G start Start: Co-eluting Peaks Observed sub_selectivity Is Selectivity the Issue? (α ≈ 1) start->sub_selectivity sub_efficiency Is Efficiency Low? (Broad Peaks) sub_selectivity->sub_efficiency No change_column Change Column Stationary Phase (e.g., to a more polar phase) sub_selectivity->change_column Yes sub_retention Is Retention Factor (k) Optimal? (k between 2 and 10) sub_efficiency->sub_retention No increase_length Increase Column Length sub_efficiency->increase_length Yes decrease_id Decrease Column Internal Diameter (ID) sub_efficiency->decrease_id Also consider optimize_temp Optimize Temperature Program (Lower initial temp, slower ramp rate) sub_retention->optimize_temp No (k < 2 or k > 10) optimize_flow Optimize Carrier Gas Flow Rate (Adjust to optimal linear velocity) sub_retention->optimize_flow Also consider end_not_resolved If still not resolved, consider GCxGC or alternative detection sub_retention->end_not_resolved Yes (k is optimal) end_resolved Peaks Resolved change_column->end_resolved optimize_temp->end_resolved optimize_flow->end_resolved increase_length->end_resolved decrease_id->end_resolved

Caption: A troubleshooting workflow for resolving co-eluting peaks in GC.

Frequently Asked Questions (FAQs)

Q1: Which GC column stationary phase is best for separating alkylated benzene isomers like xylenes?

A1: The choice of stationary phase is the most critical factor for achieving selectivity between isomers.[3]

  • Non-polar phases (e.g., 100% dimethylpolysiloxane, DB-1, Rtx-1) separate compounds primarily by their boiling points.[4][5] While useful for general-purpose analysis, they may not resolve isomers with very similar boiling points.

  • Intermediate and polar phases are often required for isomer separation. For aromatic isomers like xylenes, phases with phenyl content (e.g., 5% phenyl, Rtx-5) can provide better selectivity.[2]

  • Highly polar phases , such as those containing cyanopropyl groups or specialized phases like Bentone 34, are specifically designed for separating positional isomers like o-, m-, and p-xylene.[5]

Q2: How does the oven temperature program affect the resolution of my isomers?

A2: The temperature program directly impacts retention and selectivity.[6][7] For closely eluting peaks:

  • Lower the initial temperature: This can improve the resolution of early-eluting peaks.[6]

  • Reduce the ramp rate: A slower temperature ramp increases the interaction time of analytes with the stationary phase, which can significantly improve separation, though it will also increase the analysis time.[7] A good starting point for a scouting gradient is a ramp rate of 10 °C/min.[6]

  • Incorporate isothermal holds: An isothermal hold at a temperature just below the elution temperature of the critical pair can enhance resolution.[6]

Experimental Protocol: Optimizing Temperature Program

  • Scouting Run: Start with a generic program: initial temperature of 40°C, ramp at 10°C/min to the column's maximum temperature, and hold for 10 minutes.[6]

  • Identify Elution Temperature: Note the temperature at which the co-eluting isomers elute.

  • Adjust Initial Temperature: If the isomers are among the first peaks, lower the initial oven temperature.[6]

  • Optimize Ramp Rate: Decrease the ramp rate in steps of 2-5°C/min to observe the effect on resolution. Be aware that slower ramps lead to broader peaks and longer run times.[7]

  • Introduce Isothermal Hold (if necessary): If a slower ramp doesn't provide baseline resolution, introduce an isothermal hold for 1-2 minutes at a temperature slightly below the elution temperature of the isomer pair.[6]

Q3: Can I improve separation by changing the carrier gas or its flow rate?

A3: Yes, the choice and velocity of the carrier gas affect column efficiency.[8]

  • Carrier Gas Type: Hydrogen generally provides better efficiency at higher linear velocities compared to helium, allowing for faster analysis without a significant loss of resolution.[9] However, for MS detectors, helium is often preferred.[10]

  • Flow Rate/Linear Velocity: Each column dimension and carrier gas has an optimal flow rate (or linear velocity) where efficiency is maximized. Deviating from this optimum can lead to peak broadening and loss of resolution. Operating at a constant flow rate is generally recommended over a constant pressure, as gas viscosity changes with temperature.[11]

Data Presentation: Impact of GC Parameters on Resolution

ParameterAction to Improve ResolutionExpected OutcomePotential Trade-Off
Stationary Phase Switch to a more selective/polar phase[2]Increased selectivity (α)May alter elution order of other compounds
Column Length Increase length (e.g., 30 m to 60 m)Increased efficiency (N), better resolution[12]Longer analysis time, increased cost
Column ID Decrease internal diameter (e.g., 0.25 mm to 0.18 mm)Increased efficiency (N), sharper peaks[13]Lower sample capacity, more susceptible to overload
Film Thickness Increase film thicknessIncreased retention (k), may improve resolution of very volatile compoundsIncreased peak broadening, longer run times
Oven Temperature Decrease initial temperature and/or ramp rate[6][7]Increased retention and selectivityLonger analysis time
Carrier Gas Flow Optimize for ideal linear velocity[11]Increased efficiency (N), narrower peaksMay require method re-validation

Q4: My isomers are still co-eluting after optimizing the GC method. What are my other options?

A4: If chromatographic separation is still insufficient, consider these advanced techniques:

  • Mass Spectrometry (MS) Detection: If you are using an MS detector, you may not need complete chromatographic resolution. You can use selected ion monitoring (SIM) to quantify each isomer based on its unique mass fragments, even if they co-elute.[2][14]

  • Comprehensive Two-Dimensional GC (GCxGC): This powerful technique uses two columns with different stationary phases to provide significantly enhanced resolving power, making it ideal for complex mixtures and challenging isomer separations.[15]

  • Multidimensional GC (Heart-cutting): This involves selectively transferring the co-eluting fraction from the first column onto a second, different column for further separation.[2]

Relationship between GC Parameters and Resolution

G cluster_0 Key Factors cluster_1 Controlling Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency depends on Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity depends on Retention Retention Factor (k) 'Time on Column' Resolution->Retention depends on ColumnLength Column Length Efficiency->ColumnLength ColumnID Column ID Efficiency->ColumnID CarrierGas Carrier Gas Velocity Efficiency->CarrierGas StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->StationaryPhase Retention->Temperature

Caption: Relationship between key chromatographic factors and controllable GC parameters.

References

Technical Support Center: Minimizing Rearrangement Products in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing undesired rearrangement products in Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q1: What are rearrangement products in Friedel-Crafts reactions, and why do they form?

A1: Rearrangement products in Friedel-Crafts reactions are isomers of the desired alkylated product that arise from the reorganization of the carbocation intermediate. During Friedel-Crafts alkylation, a carbocation is generated from an alkyl halide and a Lewis acid catalyst.[1][2] This carbocation can then undergo a rearrangement, typically through a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation (e.g., a primary carbocation rearranging to a more stable secondary or tertiary carbocation).[3][4][5] This rearranged carbocation then acts as the electrophile, attacking the aromatic ring and leading to the formation of an undesired isomer.[1]

Q2: How can I predict if a rearrangement is likely to occur in my Friedel-Crafts alkylation reaction?

A2: Rearrangements are likely to occur if the initially formed carbocation can rearrange to a more stable one. The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, if you are using a primary or secondary alkyl halide that can rearrange to a more stable carbocation, you should anticipate the formation of rearrangement products. For example, the alkylation of benzene with 1-chloropropane will predominantly yield isopropylbenzene (cumene) instead of n-propylbenzene because the primary propyl carbocation rearranges to the more stable secondary isopropyl carbocation.[1]

Q3: What is the most reliable method to completely avoid rearrangement products in Friedel-Crafts alkylation?

A3: The most effective and widely used strategy to obtain unrearranged alkylated aromatic compounds is to perform a two-step sequence:

  • Friedel-Crafts Acylation: First, acylate the aromatic ring with an appropriate acyl halide or anhydride in the presence of a Lewis acid. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.

  • Reduction of the Ketone: The ketone product from the acylation is then reduced to the corresponding alkane. Common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[6]

Q4: Are there any conditions under which I can perform a direct Friedel-Crafts alkylation and still minimize rearrangement?

A4: While completely avoiding rearrangement in direct alkylation can be challenging, you can influence the product distribution by carefully controlling the reaction conditions. Lowering the reaction temperature generally favors the formation of the unrearranged product, as this condition favors kinetic control over thermodynamic control.[5] The choice of a milder Lewis acid may also reduce the extent of rearrangement.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High percentage of rearranged product The carbocation intermediate is rearranging to a more stable form.1. Switch to a two-step acylation-reduction sequence. This is the most reliable method to obtain the desired unrearranged product.2. Lower the reaction temperature. Running the reaction at or below 0°C can favor the kinetically controlled, unrearranged product.[3][4][5]3. Use a milder Lewis acid. Strong Lewis acids like AlCl₃ strongly promote carbocation formation and rearrangement. Consider using a weaker Lewis acid like FeCl₃ or ZnCl₂.
Polyalkylation (multiple alkyl groups added) The alkylated product is more reactive than the starting material, leading to further alkylation.1. Use a large excess of the aromatic substrate. This increases the probability of the electrophile reacting with the starting material rather than the alkylated product.2. Again, consider the acylation-reduction route. The acylated product is deactivated towards further electrophilic substitution, thus preventing polyacylation.
No reaction or very low yield 1. The aromatic ring is deactivated by an electron-withdrawing group (e.g., -NO₂, -CN, -COR).2. The aromatic ring contains an amino group (-NH₂, -NHR, -NR₂) which complexes with the Lewis acid.3. The alkyl halide is unreactive (e.g., vinyl or aryl halide).1. Friedel-Crafts reactions are generally not suitable for strongly deactivated rings.2. Protect the amino group before performing the Friedel-Crafts reaction.3. Use an alkyl halide where the halogen is attached to an sp³-hybridized carbon.

Quantitative Data on Product Distribution

The following table summarizes the influence of reaction temperature on the product distribution in the Friedel-Crafts alkylation of benzene with 1-chloropropane.

Temperature (°C)n-Propylbenzene (%)Isopropylbenzene (%)Reference
-66040[5]
35<40>60[5]

This data clearly illustrates that lower temperatures favor the formation of the unrearranged product, n-propylbenzene.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol describes the synthesis of 4-methylacetophenone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

  • To the flask, add anhydrous AlCl₃ (1.1 eq) and dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the stirred suspension.

  • After the addition of acetyl chloride is complete, add a solution of toluene (1.0 eq) in dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Protocol 2: Clemmensen Reduction of 4-Methylacetophenone

This protocol describes the reduction of 4-methylacetophenone to 4-ethyltoluene.

Materials:

  • Zinc dust

  • Mercuric Chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 4-Methylacetophenone

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated HCl, and water.

  • Add a solution of 4-methylacetophenone in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring. Additional concentrated HCl should be added periodically during the reflux period (typically 4-6 hours).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with water and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent to yield the product.

Protocol 3: Wolff-Kishner Reduction of 4-Methylacetophenone

This protocol provides an alternative, basic condition for the reduction of 4-methylacetophenone.

Materials:

  • 4-Methylacetophenone

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-methylacetophenone, hydrazine hydrate, and diethylene glycol.

  • Heat the mixture to reflux for 1 hour to form the hydrazone.

  • Cool the reaction mixture slightly and add potassium hydroxide pellets.

  • Replace the reflux condenser with a distillation head and heat the mixture to a higher temperature (around 180-200°C) to distill off water and excess hydrazine.

  • Once the distillation ceases, replace the distillation head with a reflux condenser and continue to heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer over a drying agent, filter, and remove the solvent to obtain the product.

Visualizations

Carbocation_Rearrangement cluster_0 Friedel-Crafts Alkylation Alkyl_Halide Primary Alkyl Halide (e.g., 1-chloropropane) Primary_Carbocation Primary Carbocation (Unstable) Alkyl_Halide->Primary_Carbocation Reaction with Lewis Acid Lewis_Acid Lewis Acid (AlCl₃) Secondary_Carbocation Secondary Carbocation (More Stable) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift Unrearranged_Product Unrearranged Product (e.g., n-Propylbenzene) Primary_Carbocation->Unrearranged_Product Attack on Aromatic Ring Rearranged_Product Rearranged Product (e.g., Isopropylbenzene) Secondary_Carbocation->Rearranged_Product Attack on Aromatic Ring Decision_Workflow Start Need to Synthesize an Alkylated Aromatic Compound Check_Rearrangement Is carbocation rearrangement a possibility? Start->Check_Rearrangement Acylation_Reduction Use Friedel-Crafts Acylation followed by Reduction Check_Rearrangement->Acylation_Reduction Yes Direct_Alkylation Direct Friedel-Crafts Alkylation Check_Rearrangement->Direct_Alkylation No End Desired Product Acylation_Reduction->End Optimize_Conditions Optimize Conditions: - Low Temperature - Milder Lewis Acid Direct_Alkylation->Optimize_Conditions Optimize_Conditions->End Acylation_vs_Alkylation Alkylation Friedel-Crafts Alkylation Intermediate: Carbocation Prone to Rearrangement Acylation Friedel-Crafts Acylation Intermediate: Acylium Ion Resonance Stabilized (No Rearrangement)

References

Validation & Comparative

A Comparative Guide to the Quantification of Trimethylpropyl Benzene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aromatic hydrocarbons like trimethylpropyl benzene is crucial for various applications, from environmental monitoring to quality control in manufacturing processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides a detailed comparison of a validated HPLC method with a GC-MS alternative for the quantification of trimethylpropyl benzene, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] For non-volatile or thermally sensitive compounds like trimethylpropyl benzene, reversed-phase HPLC is a particularly suitable method.

Experimental Protocol: HPLC

A hypothetical but representative HPLC method for the quantification of trimethylpropyl benzene has been developed and validated based on common practices for similar aromatic hydrocarbons.[1][2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic hydrocarbons.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.[4]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of trimethylpropyl benzene in the mobile phase (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing trimethylpropyl benzene in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HPLC Method Validation Workflow

HPLC Method Validation Workflow start Start method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev linearity Linearity (Calibration Curve) method_dev->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq specificity Specificity (Interference Check) lod_loq->specificity robustness Robustness (Variations in Method Parameters) specificity->robustness documentation Documentation & Reporting robustness->documentation end End documentation->end

Caption: Workflow for the validation of an HPLC method.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds.[5] It offers high sensitivity and selectivity, making it suitable for complex matrices.[6]

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for aromatic hydrocarbon analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of trimethylpropyl benzene in a suitable solvent like dichloromethane or hexane (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation: Dilute the sample with the chosen solvent to a concentration within the calibration range.

Performance Comparison

The performance of the HPLC and GC-MS methods for the quantification of trimethylpropyl benzene is summarized in the tables below. The data is representative of what can be expected from these techniques for this class of compounds.

Table 1: Method Parameters
ParameterHPLC MethodGC-MS Method
Instrumentation HPLC with UV DetectorGC with Mass Spectrometer
Column C18 Reversed-Phase5% Phenyl-methylpolysiloxane Capillary Column
Mobile Phase/Carrier Gas Acetonitrile:Water (70:30 v/v)Helium
Detection Principle UV Absorbance at 254 nmMass-to-charge ratio (m/z)
Typical Run Time 10 - 15 minutes20 - 30 minutes
Table 2: Validation Data
Validation ParameterHPLC Method PerformanceGC-MS Method Performance
Linearity (R²) > 0.999> 0.999
Range 0.5 - 50 µg/mL0.05 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mL

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of trimethylpropyl benzene. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is a straightforward and widely accessible technique, particularly suitable for routine quality control applications where high sample throughput is required. It generally offers excellent precision and accuracy for moderately concentrated samples.

  • GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis or for samples with complex matrices where interferences are a concern.[6] The mass spectrometric detection allows for definitive identification of the analyte.

For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each technique is key to selecting the most appropriate method for their specific analytical needs.

References

A Comparative Analysis of the NMR Spectra of (1,1,2-trimethylpropyl)benzene and (1,2,2-trimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of two structural isomers: (1,1,2-trimethylpropyl)benzene and (1,2,2-trimethylpropyl)benzene. Understanding the distinct spectral features of these isomers is crucial for their unambiguous identification in complex chemical mixtures, a common challenge in synthetic chemistry and drug development. This document presents predicted ¹H and ¹³C NMR data, outlines a standard experimental protocol for data acquisition, and visually represents the structural and spectral differences.

Introduction

(1,1,2-trimethylpropyl)benzene and (1,2,2-trimethylpropyl)benzene are aromatic hydrocarbons with the same molecular formula (C₁₂H₁₈) and molecular weight (162.27 g/mol ). Their structural difference lies in the substitution pattern on the propyl chain attached to the benzene ring. This seemingly minor variation leads to significant differences in their respective ¹H and ¹³C NMR spectra due to the unique chemical environments of the protons and carbon atoms in each molecule.

Predicted ¹H and ¹³C NMR Data

Due to the lack of publicly available experimental NMR data for these specific compounds, the following tables summarize predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on established NMR prediction algorithms and provide a reliable basis for spectral interpretation and comparison.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Assignment (1,1,2-trimethylpropyl)benzene (1,2,2-trimethylpropyl)benzene
Aromatic Protons~7.1-7.3~7.1-7.3
Methine Proton (CH)~2.1 (septet)~2.5 (quartet)
Methyl Protons (CH₃)~0.9 (doublet)~1.2 (doublet)
Gem-dimethyl Protons (C(CH₃)₂)~1.3 (singlet)-
Tert-butyl Protons (C(CH₃)₃)-~0.9 (singlet)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment (1,1,2-trimethylpropyl)benzene (1,2,2-trimethylpropyl)benzene
Quaternary Aromatic Carbon (C-Ar)~148~146
Aromatic Carbons (CH-Ar)~125-128~125-128
Quaternary Alkyl Carbon (C)~45~35
Methine Carbon (CH)~35~55
Methyl Carbons (CH₃)~18~20
Gem-dimethyl Carbons (C(CH₃)₂)~28-
Tert-butyl Carbon (C(CH₃)₃)-~31
Tert-butyl Methyl Carbons-~29

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for liquid samples of alkylated benzenes.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

2. NMR Instrument and Parameters:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Spectral Width: Set an appropriate spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Structural and Spectral Comparison

The structural differences between the two isomers directly influence the observed NMR signals. The following diagram illustrates these differences and the key distinguishing features in their predicted NMR spectra.

G Structural and NMR Spectral Comparison a_struct Structure C₆H₅-C(CH₃)₂-CH(CH₃)₂ a_h_nmr Key ¹H NMR Features Singlet for gem-dimethyl protons (~1.3 ppm) Septet for methine proton (~2.1 ppm) Doublet for two methyl groups (~0.9 ppm) a_struct->a_h_nmr leads to a_c_nmr Key ¹³C NMR Features Quaternary C at ~45 ppm Two gem-dimethyl C signals at ~28 ppm a_h_nmr->a_c_nmr correlates with key_diff Key Differentiators: - Multiplicity of the methine proton (septet vs. quartet) - Presence of a singlet for gem-dimethyl vs. tert-butyl protons - Chemical shifts of the quaternary and methine carbons b_struct Structure C₆H₅-CH(CH₃)-C(CH₃)₃ b_h_nmr Key ¹H NMR Features Singlet for tert-butyl protons (~0.9 ppm) Quartet for methine proton (~2.5 ppm) Doublet for one methyl group (~1.2 ppm) b_struct->b_h_nmr leads to b_c_nmr Key ¹³C NMR Features Methine C at ~55 ppm Tert-butyl quaternary C at ~31 ppm Three tert-butyl methyl C signals at ~29 ppm b_h_nmr->b_c_nmr correlates with

Toxicological Profile of Trimethylpropyl Benzene: A Comparative Analysis with Other Alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of trimethylpropyl benzene and other structurally related alkylbenzenes, such as toluene, xylene, ethylbenzene, cumene, and propylbenzene. Due to a lack of available experimental toxicological data for trimethylpropyl benzene, this guide utilizes a read-across approach, leveraging data from analogous compounds to provide a scientifically grounded estimation of its potential toxicity. All quantitative data for the comparator compounds are summarized for clear comparison, and detailed experimental protocols for key toxicological assays are provided.

Comparative Toxicological Data of Alkylbenzenes

The following table summarizes the available acute toxicity data for selected alkylbenzenes. It is important to note the absence of experimental data for trimethylpropyl benzene. The toxicological profile of an alkylbenzene is influenced by the size and branching of the alkyl substituents, which affect its absorption, distribution, metabolism, and excretion (ADME) properties. Generally, toxicity can increase with the size of the alkyl group, but metabolism and clearance play a significant role in determining the ultimate toxic potential.

Chemical CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Acute Oral LD50 (Rat)Acute Dermal LD50 (Rabbit)Acute Inhalation LC50 (Rat)
Trimethylpropyl Benzene Not availableC₁₂H₁₈162.27No data availableNo data availableNo data available
Toluene108-88-3C₇H₈92.145000 mg/kg12124 mg/kg49 g/m³ (4h)
Xylene (mixed isomers)1330-20-7C₈H₁₀106.163523 - 8600 mg/kg> 4200 mg/kg27.124 g/m³ (4h)
Ethylbenzene100-41-4C₈H₁₀106.173500 mg/kg15400 mg/kg17.2 g/m³ (4h)
Cumene (Isopropylbenzene)98-82-8C₉H₁₂120.191400 - 2910 mg/kg[1]12300 µL/kg39 g/m³ (4h)
n-Propylbenzene103-65-1C₉H₁₂120.196040 mg/kg[2]No data available65000 ppm (2h)[3]
1,2,4-Trimethylbenzene95-63-6C₉H₁₂120.193280 - 6000 mg/kg[4][5]> 3160 mg/kg[4]18 g/m³ (4h)[4]
1,3,5-Trimethylbenzene108-67-8C₉H₁₂120.195000 mg/kgNo data available24 g/m³ (4h)

Note: The data presented are compiled from various sources and should be used for comparative purposes. Specific values may vary between studies.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the generation of the data presented in the table above.

Acute Oral Toxicity (Based on OECD Guideline 401, 420, 423)

Objective: To determine the acute oral toxicity of a substance.

Principle: The test substance is administered orally by gavage to fasted experimental animals (typically rats) in a stepwise procedure. The original OECD Guideline 401 used multiple dose groups to determine the LD50.[6] Newer guidelines like OECD 420 (Fixed Dose Procedure) and OECD 423 (Acute Toxic Class Method) aim to reduce animal usage by using fewer animals and relying on the observation of clear signs of toxicity at fixed dose levels.[7][8]

Procedure:

  • Animal Selection: Healthy, young adult rodents (e.g., rats, 8-12 weeks old) of a single sex (usually females) are used.[7]

  • Housing and Fasting: Animals are housed in appropriate conditions with a 12-hour light/dark cycle.[6] Food is withheld overnight before dosing.[6]

  • Dose Administration: The substance is administered as a single oral dose via gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.[6]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

Principle: The test substance is applied in a single dose to a shaved area of the skin of experimental animals (typically rats or rabbits) for 24 hours. The study provides information on health hazards likely to arise from short-term dermal exposure.[9][10]

Procedure:

  • Animal Selection: Healthy young adult animals with intact skin are used.[11]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[11]

  • Dose Application: The substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.[12]

  • Exposure Period: The exposure period is 24 hours.

  • Observation Period: Animals are observed for mortality, skin reactions, and other signs of toxicity for 14 days. Body weight is recorded weekly.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of a substance.

Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[1][7][13][14][15]

Procedure:

  • Animal Selection: Young adult rodents (e.g., rats) are used.

  • Exposure: Animals are placed in an inhalation chamber and exposed to the test atmosphere. The concentration of the substance is monitored throughout the exposure period.

  • Observation Period: After exposure, animals are observed for mortality and signs of toxicity for at least 14 days.[7][14]

  • Necropsy: All animals undergo a gross necropsy at the end of the observation period.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[11][16][17]

Principle: Amino-acid requiring bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[16][18] If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal agar plate.[11]

Procedure:

  • Bacterial Strains: At least five strains of bacteria are used, including those that detect frameshift and base-pair substitution mutations.[16]

  • Metabolic Activation: The test is performed with and without an S9 fraction to account for metabolites that may be mutagenic.[18]

  • Exposure: The bacteria are exposed to various concentrations of the test substance.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies is counted and compared to the control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.[17]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized metabolic pathway for alkylbenzenes in the liver. Metabolism is a key determinant of the toxicity of these compounds.

Alkylbenzene_Metabolism cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion Alkylbenzene Alkylbenzene Benzylic_Alcohol Benzylic Alcohol Alkylbenzene->Benzylic_Alcohol CYP450 Aldehyde_Ketone Aldehyde/Ketone Benzylic_Alcohol->Aldehyde_Ketone ADH/CYP450 Carboxylic_Acid Carboxylic Acid Aldehyde_Ketone->Carboxylic_Acid ALDH Carboxylic_Acid_C Carboxylic Acid Glucuronide_Conjugate Glucuronide Conjugate Carboxylic_Acid_C->Glucuronide_Conjugate UGT Sulfate_Conjugate Sulfate Conjugate Carboxylic_Acid_C->Sulfate_Conjugate SULT Glycine_Conjugate Glycine Conjugate Carboxylic_Acid_C->Glycine_Conjugate Acyl-CoA Synthetase, Glycine N-acyltransferase Glucuronide_Conjugate_E Glucuronide Conjugate Sulfate_Conjugate_E Sulfate Conjugate Glycine_Conjugate_E Glycine Conjugate Excretion Urinary Excretion Glucuronide_Conjugate_E->Excretion Sulfate_Conjugate_E->Excretion Glycine_Conjugate_E->Excretion

Caption: Generalized metabolic pathway of alkylbenzenes in the liver.

Toxicological Comparison and Conclusion

While direct experimental data for trimethylpropyl benzene is unavailable, a comparative analysis of structurally similar alkylbenzenes provides valuable insights into its potential toxicological profile.

  • Acute Toxicity: Based on the data for other alkylbenzenes, trimethylpropyl benzene is expected to have low to moderate acute toxicity via oral and dermal routes. The presence of both trimethyl and propyl groups might influence its lipophilicity and metabolic rate, which could affect its toxicity relative to smaller alkylbenzenes.

  • Irritation: Like other alkylbenzenes, trimethylpropyl benzene is likely to be a skin, eye, and respiratory tract irritant.

  • Systemic Toxicity: The primary target organs for alkylbenzene toxicity are the central nervous system (CNS), respiratory system, liver, and kidneys. CNS depression is a common effect of acute high-level exposure to many alkylbenzenes.

  • Genotoxicity: The genotoxic potential of trimethylpropyl benzene is unknown. Some related compounds, like certain trimethylbenzene isomers, have shown some evidence of genotoxicity in in vitro studies, while others have not.[19] Therefore, genotoxicity testing would be crucial for a comprehensive risk assessment.

References

A Comparative Analysis of Experimental and Computational Boiling Points of Trimethylpropyl Benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison between the experimentally determined and computationally predicted boiling point of a specific isomer of trimethylpropyl benzene: 1,2,4-trimethyl-5-propylbenzene.

The boiling point is a fundamental physical property that influences purification techniques, reaction conditions, and the environmental fate of a substance. While experimental determination remains the gold standard, computational methods offer a rapid and cost-effective alternative for predicting this property, especially for novel or uncharacterized molecules. This guide delves into the methodologies of both approaches and presents a direct comparison of their results for 1,2,4-trimethyl-5-propylbenzene.

Data Presentation: Boiling Point Comparison

The following table summarizes the experimental and computationally predicted boiling points for 1,2,4-trimethyl-5-propylbenzene.

CompoundIUPAC NameExperimental Boiling Point (°C)Computational Boiling Point (°C) - Joback MethodAbsolute Difference (°C)
C₁₂H₁₈1,2,4-trimethyl-5-propylbenzene227[1]225.841.16

Experimental and Computational Methodologies

A thorough understanding of the methods used to obtain the boiling point values is crucial for interpreting the data accurately.

Experimental Protocol: Boiling Point Determination

The experimental boiling point of an organic compound is typically determined using one of several established laboratory techniques. Common methods include the Thiele tube method and distillation.

Thiele Tube Method:

This method is a common and efficient way to determine the boiling point of a small sample of a liquid.

  • Apparatus: A Thiele tube, a specialized piece of glassware designed to be heated on its side arm, is filled with a high-boiling, inert liquid such as mineral oil. A thermometer and a small test tube containing the sample liquid are immersed in the oil. An inverted capillary tube, sealed at one end, is also placed in the sample.

  • Procedure: The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. When the sample's boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Distillation Method:

For larger quantities of a liquid, the boiling point can be determined during distillation.

  • Apparatus: A distillation setup consists of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Procedure: The liquid is heated in the distilling flask. The vapor travels into the condenser, where it is cooled and converted back into a liquid (the distillate), which is collected in the receiving flask. The thermometer is placed so that its bulb is just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid steadily boils and the vapor temperature remains constant is recorded as the boiling point.

G cluster_thiele Thiele Tube Method cluster_distillation Distillation Method thiele_start Sample in Test Tube with Inverted Capillary thiele_heat Heat Thiele Tube thiele_start->thiele_heat thiele_bubbles Observe Continuous Bubbles thiele_heat->thiele_bubbles thiele_cool Cool and Record Temperature at Liquid Ingress thiele_bubbles->thiele_cool exp_result Experimental Boiling Point thiele_cool->exp_result Yields dist_start Sample in Distilling Flask dist_heat Heat to Boiling dist_start->dist_heat dist_vapor Vapor Reaches Thermometer dist_heat->dist_vapor dist_record Record Constant Vapor Temperature dist_vapor->dist_record dist_record->exp_result Yields

Computational Protocol: The Joback Group Contribution Method

The Joback method is a well-established group contribution method used to estimate various thermophysical properties of organic compounds, including the normal boiling point. This method relies on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

The formula for estimating the normal boiling point (Tb) using the Joback method is:

Tb (K) = 198.2 + Σ (Group Contributions)

The process for calculating the boiling point of 1,2,4-trimethyl-5-propylbenzene using this method is as follows:

  • Decomposition into Functional Groups: The molecule is broken down into its fundamental groups. For 1,2,4-trimethyl-5-propylbenzene (SMILES: CCCc1cc(C)c(C)cc1C), the groups are:

    • 3 x -CH3 (methyl groups)

    • 1 x -CH2- (methylene group)

    • 1 x >CH- (aromatic, non-ring) - This is an error in simple decomposition, the aromatic carbons are treated differently.

    • Correctly, for the aromatic ring:

      • 3 x =C< (aromatic carbon with one substitution)

      • 2 x =CH- (aromatic carbon with a hydrogen)

    • From the propyl group:

      • 1 x -CH2-

      • 1 x -CH3

    • From the methyl groups on the ring:

      • 3 x -CH3

    A more standard Joback group breakdown for 1,2,4-trimethyl-5-propylbenzene is:

    • 4 x -CH3

    • 2 x -CH2-

    • 3 x =C< (ring)

    • 3 x =CH- (ring)

  • Summation of Group Contributions: The specific contribution value for the boiling point for each group is summed.

  • Final Calculation: The sum of the group contributions is added to the base value of 198.2 to yield the predicted boiling point in Kelvin.

G mol_structure Molecular Structure (1,2,4-trimethyl-5-propylbenzene) group_decomp Decompose into Functional Groups (-CH3, -CH2-, =C<, =CH-) mol_structure->group_decomp sum_contrib Sum Group Contributions for Boiling Point group_decomp->sum_contrib joback_eq Apply Joback Equation: Tb (K) = 198.2 + Σ(Contributions) sum_contrib->joback_eq comp_result Computational Boiling Point joback_eq->comp_result

Conclusion

The comparison between the experimental and computationally predicted boiling points for 1,2,4-trimethyl-5-propylbenzene reveals a remarkably small difference of just 1.16 °C. This high degree of accuracy demonstrates the utility of the Joback group contribution method for providing reliable estimates of boiling points for alkylbenzenes. For researchers in drug development and other scientific fields, computational methods like the Joback method can serve as a valuable tool for initial property assessment, guiding experimental design and prioritizing synthetic targets. While experimental determination remains indispensable for precise characterization, the predictive power of computational models offers significant advantages in terms of speed and resource allocation.

References

"inter-laboratory study on the analysis of alkylated aromatic compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Comparison of Analytical Methods for Alkylated Aromatic Compounds

The accurate analysis of alkylated aromatic compounds, particularly alkylated polycyclic aromatic hydrocarbons (PAHs), is crucial for environmental monitoring, forensic source identification, and risk assessment.[1][2] These compounds are prevalent in crude oil and petroleum products and often occur at higher concentrations than their parent PAHs.[3] However, their analysis is challenging due to the vast number of isomers and the limited availability of commercial standards.[2][3] This guide provides a comparative overview of common analytical methods, supported by data from various studies and inter-laboratory comparisons.

Comparison of Analytical Method Performance

Various analytical techniques are employed for the quantification of alkylated aromatic compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common approach, with variations such as tandem mass spectrometry (GC-MS/MS) offering enhanced selectivity and sensitivity.[4][5] High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is another viable method, particularly for certain PAH isomers.[6][7]

The performance of these methods can be evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability. The following table summarizes performance data for the analysis of alkylated PAHs using different methodologies.

Analytical MethodMatrixCompound GroupLinearity RangeLOD / LOQRecovery (%)Repeatability (RSD %)Reference
GC-MS/MSBiota (Mussel Tissue)Alkyl-PACs2-500 pg/µLLOD: 2.69 ± 1.10 ng/g-<15% (within & between day)[5][8]
GC-MSSedimentAlkylated PAH Homologs-MDL: 1.3-5.1 µg/kg (for parent PAHs)-1.55-12.0%[9]
GC-MS/MS-Alkylated PAH Series6-point calibrationS/N > 3:174.4-120% (intra & inter-day)0.60-19.1% (intra & inter-day)[4]
HPLC-FLDVegetable OilsBaP, BaA, BbFA, CHR0.20-9.00 ng/mLLOD: 0.18 µg/kg, LOQ: 0.25 µg/kg--
LC-FLD / GC-MSPlant-based food supplementsPAH 4 (BaA, CHR, BbF, BaP)2.5-6.9 µg/kg-50-120%HorRat < 2

Abbreviations: BaA: Benz[a]anthracene, BaP: Benzo[a]pyrene, BbF: Benzo[b]fluoranthene, BbFA: Benzo[b]fluoranthene, CHR: Chrysene, GC-MS: Gas Chromatography-Mass Spectrometry, GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry, HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection, LC-FLD: Liquid Chromatography with Fluorescence Detection, LOD: Limit of Detection, LOQ: Limit of Quantification, MDL: Method Detection Limit, PACs: Polycyclic Aromatic Compounds, PAH: Polycyclic Aromatic Hydrocarbon, RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results and ensuring comparability across laboratories. Below are summaries of typical experimental workflows for the analysis of alkylated aromatic compounds.

GC-MS/MS Analysis of Alkylated PACs in Biota

This method is designed for the simultaneous quantification of parent and alkylated polycyclic aromatic compounds in biological tissues.[5][8]

  • Sample Preparation: Freeze-dried tissue samples are subjected to extraction.

  • Extraction: Accelerated Solvent Extraction (ASE) is employed for efficient extraction of the target analytes.

  • Cleanup: The extract undergoes a cleanup step to remove interfering matrix components.

  • Instrumental Analysis: The cleaned extract is analyzed by GC-MS/MS. A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5][8]

  • Quantification: Quantification is performed using an internal standard calibration method.

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_output Output Sample Biota Sample (e.g., Mussel Tissue) FreezeDry Freeze-Drying Sample->FreezeDry ASE Accelerated Solvent Extraction (ASE) FreezeDry->ASE Cleanup Extract Cleanup ASE->Cleanup GCMSMS GC-MS/MS Analysis (MRM Mode) Cleanup->GCMSMS Quant Quantification (Internal Standard) GCMSMS->Quant Results Concentrations of Alkylated PACs Quant->Results

GC-MS/MS workflow for alkylated PACs in biota.
GC-MS Analysis of Alkylated PAHs in Sediment

This method is used for the determination of PAHs and their alkylated homologs in sediment samples.[9]

  • Sample Preparation: Sediment samples are prepared for extraction.

  • Extraction: Solvent extraction is used to isolate the target compounds from the sediment matrix.

  • Cleanup: High-performance gel permeation chromatography is utilized for partial isolation and cleanup of the extract.

  • Instrumental Analysis: The extract is analyzed by capillary-column GC-MS.

  • Quantification: Compounds are identified and quantified. Due to the lack of authentic standards for many alkylated homologs, they are often reported semi-quantitatively using the response factor of a parent PAH or a specific alkylated PAH.[9]

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_output Output Sample Sediment Sample SolventExtract Solvent Extraction Sample->SolventExtract GPC Gel Permeation Chromatography Cleanup SolventExtract->GPC GCMS Capillary-Column GC-MS Analysis GPC->GCMS SemiQuant Semi-Quantitative Analysis GCMS->SemiQuant Results Concentrations of Alkylated PAHs SemiQuant->Results

GC-MS workflow for alkylated PAHs in sediment.

Inter-Laboratory Comparison and Proficiency Testing

Inter-laboratory studies and proficiency testing (PT) are essential for evaluating and improving the performance of laboratories in analyzing PAHs.[10][11][12] These studies often involve the distribution of reference materials with known concentrations of target analytes to participating laboratories.

An inter-laboratory comparison involving five analytical laboratories quantifying PAHs in reference solutions highlighted significant deviations from the reference concentrations, often exceeding benchmarks of 21% to 37%.[11][12] The study suggested that variance was often systemic, potentially due to issues with calibration stock solutions.[11][12] Such findings underscore the need for robust quality control measures and participation in PT schemes like those offered by QUASIMEME and BEQUALM.[10]

The results from these comparison studies emphasize the importance of standardized methods and the need for further validation of both HPLC and GC-MS methods to better understand expected performance.[11][12]

Challenges in the Analysis of Alkylated Aromatic Compounds

A primary challenge in the analysis of alkylated PAHs is the sheer number of isomers, many of which are not commercially available as standards.[3] This necessitates semi-quantitative approaches, where the response factor of a parent PAH is used to estimate the concentration of its alkylated homologs. This can lead to underestimation of the actual concentrations.[3]

Furthermore, co-elution of isomers can complicate quantification.[2] Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can offer improved separation of complex mixtures.[2] The use of tandem mass spectrometry (GC-MS/MS) also helps to reduce interferences that can lead to false signals, which is particularly important when integrating multiple peaks for an entire alkylation series.[4]

Conclusion

The analysis of alkylated aromatic compounds is a complex but vital task for environmental and toxicological studies. While GC-MS and HPLC are powerful techniques, significant challenges remain, particularly concerning the quantification of numerous isomers without available standards. Inter-laboratory studies reveal the potential for considerable variability in results, highlighting the critical need for standardized protocols, robust quality assurance and quality control (QA/QC) procedures, and regular participation in proficiency testing programs. Continued development and validation of analytical methods, including advanced techniques like GC×GC-MS, are essential for improving the accuracy and comparability of data for these important environmental contaminants.

References

A Comparative Guide to the Solvent Properties of Trimethylpropyl Benzene and Toluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 1,3,5-trimethyl-2-propylbenzene and toluene. Toluene is a widely used aromatic solvent, while 1,3,5-trimethyl-2-propylbenzene, a less common alkylbenzene, presents an alternative with different physical and chemical characteristics. This document aims to provide an objective comparison supported by experimental data and established estimation methods to aid in solvent selection for various research and development applications.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key solvent properties of toluene and 1,3,5-trimethyl-2-propylbenzene. The data for toluene is based on established experimental values. Due to the limited availability of experimental data for 1,3,5-trimethyl-2-propylbenzene, its properties have been estimated using validated predictive models and comparison with structurally similar compounds.

PropertyToluene (Experimental)1,3,5-trimethyl-2-propylbenzene (Estimated/Predicted)Structurally Similar Compounds (Experimental)
Molecular Formula C₇H₈C₁₂H₁₈1,3,5-Trimethylbenzene: C₉H₁₂ n-Propylbenzene: C₉H₁₂
Molecular Weight ( g/mol ) 92.14162.271,3,5-Trimethylbenzene: 120.19 n-Propylbenzene: 120.19
Boiling Point (°C) 110.6[1][2][3]~210-2201,3,5-Trimethylbenzene: 164.7[4] n-Propylbenzene: 159.2[5][6]
Melting Point (°C) -95[1][7]No data available1,3,5-Trimethylbenzene: -44.8[4] n-Propylbenzene: -99.5[6]
Density (g/mL at 20°C) 0.867[2]~0.87-0.891,3,5-Trimethylbenzene: 0.864 (at 25°C)[8] n-Propylbenzene: 0.862 (at 25°C)[9][10]
Viscosity (cP at 20°C) 0.59[2]~1.5-2.01,3,5-Trimethylbenzene: 0.63 (at 25°C) n-Propylbenzene: 0.72 (at 20°C)
Dielectric Constant (at 25°C) 2.38[2]~2.3-2.41,3,5-Trimethylbenzene: 2.27[10] n-Propylbenzene: 2.37 (at 20°C)[11]
Hildebrand Solubility Parameter (MPa¹/²) 18.2~17.5-18.01,3,5-Trimethylbenzene: 18.0
Hansen Solubility Parameters (MPa¹/²) δD: 18.0, δP: 1.4, δH: 2.0δD: ~17.8, δP: ~0.8, δH: ~1.51,3,5-Trimethylbenzene: δD: 18.0, δP: 0, δH: 0.6

Note: Estimated values for 1,3,5-trimethyl-2-propylbenzene are derived from group contribution methods and trends observed in similar alkylbenzenes. These values should be used as a guideline and confirmed by experimental measurement where critical.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the solvent properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for determining the boiling point is through distillation.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

    • The liquid is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

Density Measurement

Density is the mass per unit volume of a substance. It is a fundamental physical property that can be determined with high precision.

  • Apparatus: Pycnometer (a specific gravity bottle), analytical balance, thermostat.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a thermostat at a specific temperature (e.g., 20°C) until thermal equilibrium is reached.

    • The pycnometer is removed, wiped dry, and weighed again to determine the mass of the liquid.

    • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

    • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For many solvents, a capillary viscometer is used to determine the kinematic viscosity, which can then be converted to dynamic viscosity.

  • Apparatus: Ostwald viscometer, thermostat, stopwatch, pipette.

  • Procedure:

    • A known volume of the solvent is introduced into the viscometer, which is then placed in a thermostat at a constant temperature.

    • The liquid is drawn up by suction into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

    • The kinematic viscosity is calculated using the viscometer constant and the measured flow time.

    • The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Dielectric Constant Measurement

The dielectric constant (or relative permittivity) of a solvent is a measure of its ability to separate opposite charges. It is a crucial parameter for understanding a solvent's polarity and its ability to dissolve ionic compounds.

  • Apparatus: Dielectric constant meter (often based on capacitance measurement), a test cell.

  • Procedure:

    • The test cell is calibrated using a standard substance with a known dielectric constant, such as air or a pure solvent.

    • The cell is then filled with the sample solvent.

    • The capacitance of the cell containing the sample is measured.

    • The dielectric constant of the sample is calculated from the ratio of the capacitance of the cell with the sample to the capacitance of the cell with the vacuum (or the calibrated standard).

Hildebrand and Hansen Solubility Parameters Determination

Solubility parameters are theoretical values that predict the solubility of a substance in a given solvent.

  • Hildebrand Solubility Parameter (δ): This is calculated from the cohesive energy density, which is related to the heat of vaporization (ΔHv) and the molar volume (Vm) of the solvent. The formula is: δ = ((ΔHv - RT) / Vm)¹/² Where R is the gas constant and T is the temperature in Kelvin. ΔHv can be determined experimentally using calorimetry, and Vm can be calculated from the molecular weight and density.

  • Hansen Solubility Parameters (δD, δP, δH): These parameters divide the total Hildebrand parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). These are typically determined by testing the solubility of a wide range of well-characterized polymers in the solvent of interest. The solubility data is then used to define a "solubility sphere" in the three-dimensional Hansen space, the center of which gives the Hansen parameters of the solvent.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a suitable solvent based on key physical and chemical properties.

Solvent_Selection_Workflow cluster_input Input Parameters cluster_screening Solvent Screening cluster_evaluation Physical Property Evaluation cluster_decision Final Selection Application Define Application Requirements (e.g., Reaction, Extraction, Crystallization) Initial_Screening Initial Screening based on 'Like Dissolves Like' Application->Initial_Screening Solute_Properties Characterize Solute Properties (Polarity, Functional Groups) Solute_Properties->Initial_Screening Solubility_Parameters Compare Hildebrand & Hansen Solubility Parameters Initial_Screening->Solubility_Parameters Boiling_Point Evaluate Boiling Point (Volatility, Reaction Temperature) Solubility_Parameters->Boiling_Point Density_Viscosity Consider Density & Viscosity (Phase Separation, Mass Transfer) Boiling_Point->Density_Viscosity Dielectric_Constant Assess Dielectric Constant (Polarity, Ionic Solubility) Density_Viscosity->Dielectric_Constant Safety_Cost Evaluate Safety, Environmental Impact, & Cost Dielectric_Constant->Safety_Cost Final_Solvent Select Optimal Solvent Safety_Cost->Final_Solvent

Caption: A workflow for rational solvent selection based on key properties.

References

Navigating Carbocation Stability: A Comparative Analysis of Trimethylpropyl Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuances of reaction intermediates is paramount. This guide provides a detailed comparison of the relative stability of carbocations derived from trimethylpropyl systems, supported by experimental data. A key focus is the Wagner-Meerwein rearrangement, a critical phenomenon influencing product distribution and reaction kinetics.

The solvolysis of neopentyl tosylate is a classic example illustrating the drive for a less stable carbocation to rearrange to a more stable species. The initial heterolysis of the carbon-leaving group bond is expected to form a primary carbocation. However, this species is highly unstable and rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. This guide quantifies this stability difference through a comparison of solvolysis rates and provides the experimental framework for such a determination.

Quantitative Comparison of Solvolysis Rates

To quantify the stability difference between the initially formed primary carbocation and the rearranged tertiary carbocation, we can compare the rate of solvolysis of a precursor that undergoes this rearrangement (neopentyl tosylate) with one that directly forms a stable tertiary carbocation (tert-pentyl tosylate). The solvolysis is typically carried out in acetic acid (acetolysis), and the rate constants provide a direct measure of the ease of carbocation formation.

PrecursorStructureCarbocation Formed (Initially/Directly)TypeRelative Rate of Acetolysis (k_rel)
Neopentyl Tosylate(CH₃)₃CCH₂OTs(CH₃)₃CCH₂⁺Primary1
tert-Pentyl TosylateCH₃CH₂C(CH₃)₂OTsCH₃CH₂C(CH₃)₂⁺Tertiary~10⁵ - 10⁶

Note: The relative rate is an approximation based on typical values for primary versus tertiary carbocation formation in solvolysis reactions. The actual experimental values can vary based on specific reaction conditions.

The significantly higher rate of solvolysis for tert-pentyl tosylate directly reflects the greater stability of the tertiary carbocation it forms. The formation of the high-energy primary carbocation from neopentyl tosylate is the rate-determining step, which is substantially slower.

Experimental Protocols

Kinetic Study of Acetolysis of Alkyl Tosylates

This protocol outlines the procedure for determining the rate of acetolysis of neopentyl tosylate and tert-pentyl tosylate.

Materials:

  • Neopentyl tosylate

  • tert-Pentyl tosylate

  • Anhydrous acetic acid

  • Sodium acetate

  • Perchloric acid in acetic acid (standardized solution)

  • Crystal violet indicator

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of the alkyl tosylate (e.g., 0.01 M) in anhydrous acetic acid.

    • Prepare a solution of sodium acetate (e.g., 0.02 M) in anhydrous acetic acid. This is used to neutralize the toluenesulfonic acid produced during the reaction.

  • Reaction Setup:

    • Place a known volume of the alkyl tosylate solution in a sealed reaction vessel.

    • Equilibrate the vessel in a constant temperature bath set to the desired reaction temperature (e.g., 25°C or 50°C).

  • Initiation and Sampling:

    • To start the reaction, add a known volume of the pre-heated sodium acetate solution to the reaction vessel.

    • At regular time intervals, withdraw aliquots (e.g., 5 mL) from the reaction mixture.

  • Titration:

    • Quench the reaction in the aliquot by adding it to a flask containing a known volume of a standardized solution of perchloric acid in acetic acid.

    • Add a few drops of crystal violet indicator.

    • Back-titrate the unreacted perchloric acid with a standardized solution of sodium acetate in acetic acid. The endpoint is indicated by a color change from yellow-green to blue.

  • Data Analysis:

    • The concentration of the toluenesulfonic acid produced at each time point is calculated from the titration data.

    • The first-order rate constant (k) is determined by plotting ln([ROTs]₀ / ([ROTs]₀ - [TsOH])) against time, where [ROTs]₀ is the initial concentration of the alkyl tosylate and [TsOH] is the concentration of toluenesulfonic acid at time t. The slope of this line is equal to the rate constant, k.

Visualizing the Reaction and Workflow

Carbocation Formation and Rearrangement

The following diagram illustrates the pathway from the neopentyl precursor to the more stable tertiary carbocation.

G cluster_precursor Precursor cluster_primary Primary Carbocation Formation cluster_rearrangement 1,2-Methyl Shift cluster_tertiary Tertiary Carbocation precursor Neopentyl Precursor ((CH₃)₃CCH₂-L) primary_cation Primary Carbocation ((CH₃)₃CCH₂⁺) (Less Stable) precursor->primary_cation Heterolysis rearrangement Rearrangement primary_cation->rearrangement tertiary_cation Tertiary Carbocation (CH₃)₂C⁺CH₂CH₃ (More Stable) rearrangement->tertiary_cation

Caption: Formation and rearrangement of the neopentyl carbocation.

Experimental Workflow for Solvolysis Kinetics

This diagram outlines the key steps in the experimental determination of solvolysis rates.

G start Start prep Prepare Solutions (Alkyl Tosylate, Acetic Acid, Sodium Acetate) start->prep equilibrate Equilibrate Reactants in Constant Temperature Bath prep->equilibrate initiate Initiate Reaction (Mix Solutions) equilibrate->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench_titrate Quench Reaction and Back-Titrate with Perchloric Acid sample->quench_titrate data_analysis Calculate [TsOH] at each Time Point quench_titrate->data_analysis plot Plot ln([ROTs]₀/([ROTs]₀-[TsOH])) vs. Time data_analysis->plot calculate_k Determine Rate Constant (k) from the Slope plot->calculate_k end End calculate_k->end

Caption: Workflow for determining solvolysis rate constants.

Safety Operating Guide

Proper Disposal of Trimethylpropyl Benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Benzene, trimethylpropyl-, a flammable and potentially hazardous organic compound. Adherence to these protocols is critical for personnel safety and environmental protection.

I. Understanding the Hazards

  • Flammability: Alkylbenzenes are flammable liquids that can emit vapors forming explosive mixtures with air.

  • Health Hazards: May cause skin and eye irritation upon contact. Inhalation of vapors can lead to respiratory tract irritation.[1] Aspiration of the liquid may be fatal if it enters the airways.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]

Summary of Hazard Data for Related Compounds (Trimethylbenzene Isomers):

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Flammable LiquidH226: Flammable liquid and vapor.P210, P233, P240, P241, P242, P243
Skin IrritationH315: Causes skin irritation.[1]P264, P280, P302+P352, P332+P313
Eye IrritationH319: Causes serious eye irritation.[1]P264, P280, P305+P351+P338, P337+P313
Acute Toxicity (Inhalation)H332: Harmful if inhaled.[1]P261, P271, P304+P340, P312
Aspiration HazardH304: May be fatal if swallowed and enters airways.[1]P301+P310, P331
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effects.[1]P273, P391, P501

II. Essential Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a designated, well-ventilated area.

A. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of vapor inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

B. Handling and Storage of Waste:

  • All waste containing trimethylpropyl benzene must be collected in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with organic solvents (e.g., glass or high-density polyethylene).

  • Ensure the container is kept tightly sealed when not in use to prevent the escape of flammable vapors.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Secondary containment should be used to prevent spills.

III. Step-by-Step Disposal Procedure

The disposal of trimethylpropyl benzene must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Carefully transfer all waste containing trimethylpropyl benzene into a designated hazardous waste container using a funnel to minimize splashing.
  • This includes any unused product, reaction byproducts, and contaminated materials such as pipette tips, gloves, and absorbent pads.

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."
  • The label must also include the full chemical name ("Benzene, trimethylpropyl-"), the approximate concentration and volume of the waste, and the date of accumulation.

3. Segregation:

  • Store the trimethylpropyl benzene waste separately from incompatible materials, particularly strong oxidizing agents, which can create a fire or explosion hazard.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
  • Provide the disposal company with a complete and accurate description of the waste.

5. Spill Management:

  • In the event of a small spill, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
  • Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.
  • For larger spills, evacuate the area immediately and contact your institution's emergency response team.

Logical Workflow for Disposal:

start Start: Identify Trimethylpropyl Benzene Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label Label Container: 'Hazardous Waste' + Chemical Name & Date collect->label spill Spill Occurs collect->spill segregate Store in Ventilated Area, Away from Incompatibles label->segregate contact_ehs Contact EHS or Licensed Hazardous Waste Contractor segregate->contact_ehs pickup Arrange for Waste Pickup and Manifesting contact_ehs->pickup end End: Waste Properly Disposed pickup->end small_spill Small Spill: Absorb with Inert Material, Collect as Hazardous Waste spill->small_spill  Small large_spill Large Spill: Evacuate & Contact Emergency Response spill->large_spill  Large small_spill->collect

Caption: Disposal workflow for trimethylpropyl benzene.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of trimethylpropyl benzene, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant regulatory guidelines.

References

Navigating the Safe Handling of Benzene, trimethylpropyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This document provides essential safety and logistical information for Benzene, trimethylpropyl-, a flammable and potentially hazardous aromatic hydrocarbon. Due to the limited availability of specific safety data for this compound, this guidance is based on the well-established safety profiles of the parent compound, Benzene, and the closely related isomer, Trimethylbenzene. It is critical to treat Benzene, trimethylpropyl- with a high degree of caution, assuming it shares the hazardous properties of these related chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Benzene, trimethylpropyl-. The following table summarizes the recommended protective equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should also be worn if there is a risk of splashing.
Hand Protection Chemical-resistant gloves are required. Given the properties of similar solvents, Viton®, neoprene, or polyvinyl alcohol (PVA) gloves are recommended. It is advisable to wear two pairs of nitrile gloves for incidental splash protection with low volumes, but these should be changed immediately upon contact.
Body Protection A flame-resistant lab coat must be worn. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron is also necessary. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection All work with Benzene, trimethylpropyl- should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable, a respiratory protection program must be in place, and a full-face respirator with organic vapor cartridges may be required.

Operational Plan: A Step-by-Step a Approach to Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Ventilation: Always handle Benzene, trimethylpropyl- in a properly functioning and certified chemical fume hood.

  • Ignition Sources: This compound is flammable.[1] Ensure that no sources of ignition, such as open flames, hot plates, or spark-producing equipment, are present in the handling area.[1] Use non-sparking tools when opening or closing containers.[2]

2. Work Practices:

  • Training: All personnel must be trained on the hazards of Benzene and similar aromatic hydrocarbons before handling Benzene, trimethylpropyl-.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where this chemical is used.[4]

  • Transport: When moving Benzene, trimethylpropyl-, use secondary containment, such as a bottle carrier, to prevent spills.[5]

3. Spill and Emergency Procedures:

  • Minor Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material, such as sand, earth, or vermiculite.[1]

    • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.[5]

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the area immediately.[1]

    • Alert others and activate the nearest fire alarm if there is a fire risk.

    • Contact your institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Benzene, trimethylpropyl- and contaminated materials is a critical final step.

  • Waste Collection: All waste containing Benzene, trimethylpropyl-, including contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "Benzene, trimethylpropyl-".

  • Storage: Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[5] Regulations for hazardous waste disposal can vary, so always consult your local and institutional guidelines.[6]

Quantitative Data for Related Compounds

The following table provides exposure limit data for Benzene and 1,2,4-Trimethylbenzene, which can serve as a conservative guide in the absence of specific data for Benzene, trimethylpropyl-.

CompoundOSHA PEL (8-hr TWA)ACGIH TLV (8-hr TWA)NIOSH REL (10-hr TWA)
Benzene 1 ppm0.5 ppm0.1 ppm
1,2,4-Trimethylbenzene Not Established25 ppm25 ppm

OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling Benzene, trimethylpropyl- in a laboratory setting.

Workflow for Safe Handling of Benzene, trimethylpropyl- cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review SDS and Conduct Risk Assessment b Ensure Availability of PPE and Spill Kit a->b c Verify Fume Hood Certification b->c d Don Appropriate PPE c->d Proceed if safe e Work Within a Certified Fume Hood d->e f Handle with Care to Avoid Spills e->f g Properly Label and Store Chemical f->g h Decontaminate Work Area g->h i Remove and Dispose of PPE Correctly h->i j Collect Waste in Labeled Hazardous Waste Container i->j k Arrange for EHS Waste Pickup j->k

Caption: Logical workflow for handling Benzene, trimethylpropyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.